8-(Methylamino)adenosine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H16N6O4 |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
(2R,3S,5R)-2-[6-amino-8-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H16N6O4/c1-13-11-16-5-8(12)14-3-15-9(5)17(11)10-7(20)6(19)4(2-18)21-10/h3-4,6-7,10,18-20H,2H2,1H3,(H,13,16)(H2,12,14,15)/t4-,6?,7+,10-/m1/s1 |
InChI Key |
ISWTXTWJONWIEN-HMEJCUHCSA-N |
Isomeric SMILES |
CNC1=NC2=C(N=CN=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N |
Canonical SMILES |
CNC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 8-(Methylamino)adenosine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis, characterization, and potential biological significance of 8-(Methylamino)adenosine, a substituted purine (B94841) nucleoside. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development by detailing experimental protocols, presenting key analytical data, and visualizing relevant biological pathways.
Introduction
Adenosine (B11128) and its analogs are fundamental molecules in numerous physiological processes, acting as key signaling molecules and building blocks for nucleic acids. Chemical modification of the adenosine scaffold has been a fertile area of research, leading to the discovery of compounds with a wide range of therapeutic applications. Substitution at the C8 position of the purine ring has been shown to modulate the biological activity of adenosine analogs, influencing their interaction with adenosine receptors and other cellular targets. This compound, the subject of this guide, is an intriguing derivative with potential applications in various research areas, including the development of novel therapeutics. This document outlines a robust methodology for its synthesis and a comprehensive strategy for its characterization.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution reaction, starting from the readily available precursor, 8-bromoadenosine (B559644).
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol is based on established methods for the synthesis of 8-substituted adenosine analogs.
Materials:
-
8-Bromoadenosine
-
Methylamine (B109427) (40% in water or as a solution in ethanol)
-
Ethanol (anhydrous)
-
Sealed reaction vessel or pressure tube
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
In a sealable reaction vessel, dissolve 8-bromoadenosine (1.0 eq) in anhydrous ethanol.
-
Add an excess of methylamine solution (e.g., 10-20 eq).
-
Seal the vessel tightly and heat the reaction mixture at a temperature ranging from 80°C to 120°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete (typically within 24-48 hours), allow the vessel to cool to room temperature.
-
Carefully open the vessel in a well-ventilated fume hood.
-
Evaporate the solvent and excess methylamine under reduced pressure using a rotary evaporator.
-
The crude product is then purified by silica gel column chromatography. A gradient elution system, such as dichloromethane/methanol (B129727), is typically effective in isolating the desired product.
-
Collect the fractions containing the pure this compound, as identified by TLC or HPLC analysis.
-
Evaporate the solvent from the pooled fractions to yield the final product as a solid.
-
Dry the product under vacuum to remove any residual solvent.
Synthesis Workflow
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. The expected chemical shifts are based on data from adenosine and its 8-substituted analogs.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | ~8.1 | ~152 |
| H-1' | ~5.9 | ~88 |
| H-2' | ~4.6 | ~74 |
| H-3' | ~4.2 | ~71 |
| H-4' | ~4.0 | ~86 |
| H-5' | ~3.7, ~3.6 | ~62 |
| N-CH₃ | ~3.0 (broad s) | ~28 |
| C-2 | - | ~152 |
| C-4 | - | ~149 |
| C-5 | - | ~120 |
| C-6 | - | ~156 |
| C-8 | - | ~150 |
Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and may vary depending on the solvent and other experimental conditions.
Experimental Protocol: NMR Spectroscopy
-
Dissolve a small amount of the purified product (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Assign the peaks based on their chemical shifts, coupling constants, and integration values, and by comparison with data from related compounds.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition.
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₆N₆O₄ |
| Molecular Weight | 296.28 g/mol |
| Exact Mass (M+H)⁺ | 297.1306 m/z |
Experimental Protocol: Mass Spectrometry
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Acquire the mass spectrum in positive ion mode.
-
Analyze the spectrum to identify the molecular ion peak ([M+H]⁺) and compare the observed mass-to-charge ratio with the calculated exact mass.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound.
Table 3: Exemplary HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid or trifluoroacetic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid or trifluoroacetic acid |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Analysis
-
Prepare a standard solution of the purified this compound of known concentration.
-
Set up the HPLC system with the specified column and mobile phases.
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample solution and run the gradient method.
-
Analyze the resulting chromatogram to determine the retention time and peak area of the product. Purity is calculated based on the relative peak area.
Biological Context and Signaling Pathways
8-substituted adenosine analogs are known to interact with various cellular targets, most notably adenosine receptors, which are G protein-coupled receptors (GPCRs) that play critical roles in a multitude of physiological processes. The introduction of a methylamino group at the C8 position can influence the compound's affinity and selectivity for these receptors.
Furthermore, studies on the closely related compound, 8-aminoadenosine, have revealed its ability to modulate key intracellular signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/Erk pathways, which are often dysregulated in cancer and other diseases.[1] It is plausible that this compound exerts similar effects.
Proposed Signaling Pathway Involvement
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed protocols and expected analytical data will be invaluable to researchers working on the development of novel adenosine analogs. The exploration of the biological activities of this compound, particularly its interaction with adenosine receptors and its impact on key signaling pathways, holds significant promise for the discovery of new therapeutic agents for a variety of diseases. Further investigation into the specific biological effects and mechanism of action of this compound is warranted and encouraged.
References
An In-depth Technical Guide on the Core Chemical Properties and Structure of 8-(Methylamino)adenosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structure, and relevant biological context of 8-(Methylamino)adenosine. Due to the limited availability of specific experimental data for this particular analog, information has been supplemented with data from the closely related compound 8-Methyladenosine and generalized protocols for adenosine (B11128) analogs. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical Properties
The chemical properties of this compound are summarized in the table below. Data for 8-Methyladenosine is included for comparison and estimation where specific data for this compound is unavailable.
| Property | This compound | 8-Methyladenosine | Source |
| Molecular Formula | C₁₁H₁₆N₆O₄ | C₁₁H₁₅N₅O₄ | [1] |
| Molecular Weight | 296.28 g/mol | 281.27 g/mol | [1][2] |
| IUPAC Name | (2R,3R,4S,5R)-2-(6-amino-8-(methylamino)purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | (2R,3R,4S,5R)-2-(6-amino-8-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | Inferred |
| SMILES | CNC1=NC2=C(N=CN=C2N1[C@H]3--INVALID-LINK--CO)O">C@@HO)N | CC1=NC2=C(N=CN=C2N1[C@H]3--INVALID-LINK--CO)O">C@@HO)N | [2][3] |
| InChI Key | Inferred | RTGYRFMTJZYXPD-IOSLPCCCSA-N | [4] |
| CAS Number | Not readily available | 56973-12-7 | [2] |
| Melting Point | Data not available | Data not available | |
| Boiling Point | Data not available | Data not available | |
| Solubility | Data not available | Data not available | |
| pKa | Data not available | Data not available |
Chemical Structure
The chemical structure of this compound consists of an adenine (B156593) base with a methylamino group at the 8-position, attached to a ribose sugar.
Caption: 2D Chemical Structure of this compound.
Experimental Protocols
The synthesis of 8-substituted adenosine analogs often starts from a commercially available adenosine derivative, such as 8-bromoadenosine (B559644). A common synthetic route involves a nucleophilic substitution reaction at the C8 position.[5][6]
Caption: General synthetic workflow for 8-substituted adenosine analogs.
Protocol Outline:
-
Starting Material: 8-Bromoadenosine.
-
Reaction: Dissolve 8-bromoadenosine in a suitable solvent (e.g., DMF). Add an excess of the nucleophile (e.g., methylamine) and a base if necessary. The reaction may be heated to facilitate the substitution.[6]
-
Workup: After the reaction is complete (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The residue is then subjected to purification.
-
Purification: The crude product is typically purified by column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC).[7][8][9][10]
-
Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[11][12][13][14]
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is commonly used for the analysis of adenosine and its analogs.[7][8][9][10]
-
Column: C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[15]
-
Detection: UV detection at approximately 260 nm.[7]
Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of adenosine analogs.[11][12][13][14]
-
Ionization Technique: Electrospray ionization (ESI) is commonly used.
-
Analysis Mode: Can be performed in both positive and negative ion modes.
-
Tandem MS (MS/MS): Can be used to obtain structural information through fragmentation analysis.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure of the synthesized compound.[16] The chemical shifts provide information about the electronic environment of the protons and carbons in the molecule.
Biological Context: Adenosine Signaling Pathways
This compound, as an adenosine analog, is expected to interact with adenosine receptors and potentially modulate their signaling pathways. Adenosine receptors (A₁, A₂A, A₂B, and A₃) are G protein-coupled receptors (GPCRs) that play critical roles in various physiological processes.[17][18][19][20][21]
Caption: Simplified overview of adenosine receptor signaling pathways.
Activation of A₁ and A₃ receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[20] Conversely, activation of A₂A and A₂B receptors stimulates adenylyl cyclase, leading to an increase in cAMP levels.[19] These changes in cAMP concentration modulate the activity of downstream effectors like Protein Kinase A (PKA), ultimately leading to various cellular responses.
Radioligand binding assays are commonly employed to determine the affinity of a compound for a specific receptor.[22][23][24][25]
Caption: General workflow for a competitive radioligand binding assay.
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the adenosine receptor subtype of interest.[22]
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]-NECA) and a range of concentrations of the unlabeled test compound (this compound).[22]
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.[22]
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can then be used to calculate the binding affinity (Ki) of the compound for the receptor.[26]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 8-Methyladenosine | 56973-12-7 | NM08548 | Biosynth [biosynth.com]
- 3. 2'-Deoxy-8-methylamino-adenosine | C11H16N6O3 | CID 168265668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8-Methyladenosine | C11H15N5O4 | CID 171555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemical synthesis and biological activities of analogues of 2',5'-oligoadenylates containing 8-substituted adenosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile synthesis of photoactivatable adenosine analogs - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08794K [pubs.rsc.org]
- 7. HPLC Separation of Adenosine, Cordycepin and Adenine on Newcrom AH Column | SIELC Technologies [sielc.com]
- 8. helixchrom.com [helixchrom.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mass spectrometric characterization of a series of adenosylated peptides acting as bisubstrate analogs of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mass spectrometry of nucleic acid components. Analogs of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oipub.com [oipub.com]
- 15. med.und.edu [med.und.edu]
- 16. escholarship.org [escholarship.org]
- 17. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Extracellular Adenosine Signaling in Molecular Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Adenosine A2A Receptor Ligand Binding Experiments by Using Real-time Single-cell FRET [bio-protocol.org]
- 24. Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. chemrxiv.org [chemrxiv.org]
The Emergence of 8-(Methylamino)adenosine (m8A): A Novel Player in RNA Modification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of RNA biology is continually expanding with the discovery of novel post-transcriptional modifications that play crucial roles in regulating gene expression and cellular function. Among these is 8-(Methylamino)adenosine (m8A), a recently identified natural RNA modification. Initially discovered in the context of bacterial antibiotic resistance, its presence and functional implications are now being explored in eukaryotes, particularly in the DNA damage response. This technical guide provides a comprehensive overview of the discovery of m8A, the enzymatic machinery responsible for its deposition, its known biological functions, and detailed methodologies for its study.
The Discovery of m8A in Bacterial Ribosomal RNA
The first identification of this compound as a natural modification in RNA was a direct result of investigations into antibiotic resistance mechanisms in bacteria. The modification was found at adenosine (B11128) 2503 (A2503) in the 23S ribosomal RNA of Escherichia coli strains expressing the Cfr methyltransferase. This modification confers a multidrug resistance phenotype, highlighting its significant impact on ribosomal function.
The identification of m8A was achieved through a combination of meticulous biochemical and analytical techniques, primarily high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS). The key to its discovery was the comparison of rRNA from E. coli strains with and without the cfr gene, alongside a synthetically created m8A nucleoside standard.
Quantitative Data from the Initial Discovery
The following tables summarize the key quantitative data from the seminal study that identified m8A.
Table 1: Mass Spectrometry Data for the Identification of m8A
| Analyte | Pseudomolecular Ion [M+H]⁺ (m/z) | Retention Time (min) |
| m2A (from rlmN+ strain) | 282 | 21.8 |
| Cfr-product (from cfr+ strain) | 282 | 24.5 |
| Synthetic m8A | 282 | 24.5 |
| 2,8-dimethyladenosine | 296 | Not specified |
Table 2: Tandem Mass Spectrometry (MS⁵) Fragmentation Data for Synthetic m8A
| Parent Ion (m/z) | Fragment Ions (m/z) |
| 282 | 164, 150 |
| 164 | 147, 136, 119 |
| 147 | 119, 106, 90, 79, 66 |
| 119 | 92, 79, 66 |
The Cfr Enzyme: An m8A "Writer"
The enzyme responsible for the site-specific methylation of A2503 to m8A is the Cfr methyltransferase.[1] Cfr is a member of the radical S-adenosyl-L-methionine (SAM) superfamily of enzymes, which are known for catalyzing chemically challenging reactions.[2][3]
Mechanism of Cfr-mediated Methylation
Cfr utilizes a radical-based mechanism to methylate the C8 position of adenosine. The enzyme contains a characteristic CX3CX2C motif that coordinates a [4Fe-4S] cluster, essential for the reductive cleavage of SAM to generate a 5'-deoxyadenosyl radical.[2] This highly reactive radical is thought to abstract a hydrogen atom from the C8 of adenosine, creating a substrate radical that can then be methylated by a methyl group derived from another molecule of SAM.
Mutagenesis studies have confirmed the importance of the cysteine residues in the radical SAM motif, as their mutation abolishes Cfr activity. Interestingly, Cfr has also been shown to have a less pronounced ability to methylate the C2 position of A2503, leading to the formation of 2,8-dimethyladenosine.
A Role for m8A in the Eukaryotic DNA Damage Response
More recently, research has uncovered a role for m8A in the DNA damage response (DDR) in eukaryotic cells.[4][5] Specifically, RNA containing m8A is recruited to sites of UVA-induced DNA damage on chromatin.[4] This recruitment is rapid and dependent on the activity of Poly(ADP-ribose) polymerase (PARP).[4][5]
The inhibition of PARP with drugs like Olaparib prevents the accumulation of m8A-modified RNA at DNA lesions.[4] This suggests that PARP-dependent signaling is a critical upstream event for the localization of m8A RNA to sites of DNA damage. The current hypothesis is that m8A, along with another RNA modification, N6-methyladenosine (m6A), may be involved in a non-canonical base excision repair (BER) mechanism.[4] This process may involve the formation of RNA-DNA hybrids (R-loops), which are stabilized by the histone variant γH2AX.[4]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of m8A.
Protocol 1: Identification of m8A in rRNA by Nano-LC-ESI-MS/MS
This protocol is adapted from the methodology used in the initial discovery of m8A.
1. Ribosome Isolation and rRNA Extraction:
-
Grow E. coli strains (with and without the cfr gene) to mid-log phase.
-
Harvest cells and prepare crude ribosomes by differential centrifugation.
-
Extract total RNA from the isolated ribosomes using a hot phenol-chloroform method.
-
Isolate 23S rRNA by denaturing agarose (B213101) gel electrophoresis or sucrose (B13894) gradient centrifugation.
2. rRNA Digestion to Nucleosides:
-
Digest the purified 23S rRNA to its constituent nucleosides using a mixture of nuclease P1 and bacterial alkaline phosphatase.
-
Incubate the reaction at 37°C for at least 2 hours.
-
Terminate the reaction by heat inactivation or filtration.
3. Nano-LC-ESI-MS/MS Analysis:
-
Use a nano-LC system equipped with a porous graphitized carbon (PGC) column for separation of the isobaric m2A and m8A nucleosides.
-
Employ a gradient of aqueous formic acid and acetonitrile (B52724) for elution.
-
Couple the LC system to an electrospray ionization (ESI) source and an ion trap mass spectrometer.
-
Operate the mass spectrometer in positive ion mode.
-
Perform extracted ion chromatograms (XIC) for the pseudomolecular ion of methylated adenosine (m/z 282).
-
Conduct tandem mass spectrometry (MSn) on the eluting peaks to obtain fragmentation patterns.
-
Compare the retention time and fragmentation pattern of the unknown peak from the cfr+ strain with a synthetic this compound standard.
References
- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 2. RlmN and Cfr are Radical SAM Enzymes Involved in Methylation of Ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. academic.oup.com [academic.oup.com]
8-(Methylamino)adenosine mechanism of action in transcription
An In-depth Technical Guide on the Core Mechanism of Action of 8-Amino-adenosine in Transcription
Introduction
This technical guide provides a comprehensive overview of the multifaceted mechanism of action of 8-Amino-adenosine, a potent inhibitor of transcription. While the user's query specified 8-(Methylamino)adenosine, the available scientific literature extensively details the transcriptional inhibitory mechanisms of the closely related compound, 8-Amino-adenosine. It is plausible that the addition of a methyl group on the 8-amino position does not fundamentally alter its core mechanism of action in transcription. This document, therefore, focuses on the well-elucidated pathways of 8-Amino-adenosine to provide an in-depth understanding for researchers, scientists, and drug development professionals.
8-Amino-adenosine is a purine (B94841) nucleoside analog that has demonstrated significant cytotoxic effects in various cancer cell lines, particularly those characterized by slow replication, such as multiple myeloma and chronic lymphocytic leukemia.[1] Unlike traditional chemotherapeutic agents that primarily target DNA replication, 8-Amino-adenosine exerts its effects by disrupting multiple stages of the transcription process.[1][2][3] This guide will detail the molecular journey of 8-Amino-adenosine from its cellular uptake to its ultimate impact on RNA synthesis.
Core Mechanisms of Transcriptional Inhibition
The inhibitory effects of 8-Amino-adenosine on transcription are not mediated by a single target but rather through a coordinated series of events that cripple the transcriptional machinery. These mechanisms are initiated by the intracellular conversion of 8-Amino-adenosine into its active triphosphate form, 8-amino-adenosine triphosphate (8-amino-ATP).[1][3]
The primary mechanisms of action are:
-
Depletion of Intracellular ATP Pools: The accumulation of 8-amino-ATP occurs at the expense of the natural nucleotide, adenosine (B11128) triphosphate (ATP). This leads to a significant decrease in the intracellular ATP concentration, which is essential for numerous cellular processes, including RNA synthesis.[1][3]
-
Inhibition of RNA Polymerase II Phosphorylation: The phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAP II) is a critical step for the initiation and elongation phases of transcription. 8-Amino-adenosine treatment leads to a sharp decline in the phosphorylation of Serine-2 and Serine-5 residues of the RNAP II CTD.[1] This is likely due to the depletion of ATP, the phosphate (B84403) donor for cyclin-dependent kinases (CDKs) 7 and 9 (CDK7 and CDK9), and potential competitive inhibition of these kinases by 8-amino-ATP.[1][3]
-
Incorporation into Nascent RNA and Chain Termination: 8-amino-ATP can be utilized as a substrate by RNA polymerase II and incorporated into the growing RNA chain. The presence of the 8-amino group, however, appears to hinder the subsequent addition of nucleotides, leading to premature termination of transcription.[1][3]
-
Inhibition of Polyadenylation: The addition of a poly(A) tail to the 3' end of messenger RNA (mRNA) is crucial for its stability and translation. 8-amino-ATP has been shown to inhibit the activity of poly(A) polymerase, thus preventing the proper maturation of mRNA transcripts.[1]
Data Presentation
Table 1: Effect of 8-Amino-adenosine on RNA Synthesis and Intracellular ATP Levels
| Treatment Concentration (µM) | Time (hours) | RNA Synthesis Inhibition (%) |
| 1 | 12 | ~50 |
| 10 | 2 | ~50 |
| 30 | 4 | ~50 |
Data summarized from studies in MM.1S multiple myeloma cells, indicating a dose- and time-dependent inhibition of RNA synthesis that correlates with a decline in intracellular ATP levels.[1]
Experimental Protocols
Measurement of Global RNA Synthesis
-
Cell Culture: MM.1S multiple myeloma cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Treatment: Cells are treated with varying concentrations of 8-Amino-adenosine (e.g., 1, 10, 30 µM) for different time points.
-
Metabolic Labeling: During the final hour of treatment, cells are incubated with [³H]uridine.
-
RNA Precipitation: Cells are harvested, and total RNA is precipitated using trichloroacetic acid.
-
Quantification: The amount of incorporated [³H]uridine is measured using a scintillation counter to determine the rate of RNA synthesis.
Western Blot Analysis of RNA Polymerase II Phosphorylation
-
Cell Lysis: Following treatment with 8-Amino-adenosine, cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is probed with primary antibodies specific for total RNA polymerase II, phospho-Serine-2 RNAP II, and phospho-Serine-5 RNAP II. Subsequently, the membrane is incubated with appropriate horseradish peroxidase-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence detection system.
Signaling Pathways and Experimental Workflows
Caption: Metabolic activation of 8-Amino-adenosine and subsequent depletion of the intracellular ATP pool.
References
The Role of 8-Methyladenosine in Bacterial Antibiotic Resistance: A Technical Guide
An In-depth Examination of a Key RNA Modification Conferring Multi-Drug Resistance in Bacteria
Executive Summary
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. A critical mechanism of this resistance is the enzymatic modification of ribosomal RNA (rRNA), which can prevent antibiotics from binding to their targets. This technical guide provides a comprehensive overview of the function of 8-methyladenosine (B1596262) (m⁸A), a post-transcriptional modification of bacterial rRNA, in conferring resistance to a broad spectrum of antibiotics. It is important to note that the term "8-(Methylamino)adenosine" is not the standard nomenclature in existing scientific literature; the relevant modification is 8-methyladenosine. This modification, particularly at position A2503 of the 23S rRNA, is catalyzed by the Cfr methyltransferase and is a key determinant in resistance to at least five different classes of antibiotics that target the peptidyl transferase center (PTC) of the ribosome. This guide will delve into the molecular mechanisms, present quantitative data on resistance levels, detail experimental protocols for its study, and provide visual diagrams of the relevant pathways and workflows for researchers, scientists, and drug development professionals.
Introduction to 8-Methyladenosine and its Significance in Antibiotic Resistance
Post-transcriptional modifications of RNA are crucial for regulating gene expression and cellular function in all domains of life. In bacteria, these modifications can also serve as a defense mechanism against antibiotics. One such modification is the methylation of adenosine (B11128) residues in rRNA. The focus of this guide, 8-methyladenosine (m⁸A), has been identified as a significant contributor to antibiotic resistance.
The primary enzyme responsible for the formation of m⁸A in the context of antibiotic resistance is the Cfr methyltransferase.[1][2] This enzyme is a radical S-adenosylmethionine (SAM) methyltransferase that specifically targets adenosine 2503 (A2503) in the 23S rRNA of the large ribosomal subunit.[1][2] The A2503 nucleotide is located in the peptidyl transferase center (PTC), a functionally critical region of the ribosome responsible for peptide bond formation.[1][3] Many clinically important antibiotics exert their effect by binding to the PTC and inhibiting protein synthesis.[1][3] The addition of a methyl group at the C8 position of A2503 by Cfr sterically hinders the binding of these antibiotics, leading to a multi-drug resistance phenotype.[1][2][3]
The Molecular Mechanism of Cfr-mediated Resistance
The Cfr methyltransferase confers combined resistance to five distinct classes of antibiotics that bind to the PTC.[1][2] The mechanism of resistance is a direct consequence of the methylation at the C8 position of A2503. This modification is the predominant factor in conferring high levels of resistance.[1][2] The Cfr enzyme has also been shown to have a less pronounced ability to methylate the C2 position of the same adenosine, which can contribute to low-level resistance.[1][2]
The reaction catalyzed by Cfr is a radical-based mechanism, which is characteristic of the radical SAM enzyme superfamily.[1][2] The presence of a CxxxCxxC motif in the Cfr protein is crucial for its enzymatic activity, and mutations in the cysteine residues of this motif abolish its function.[1][2]
Signaling Pathway for 8-Methyladenosine Formation
References
- 1. Identification of 8-methyladenosine as the modification catalyzed by the radical SAM methyltransferase Cfr that confers antibiotic resistance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modomics - A Database of RNA Modifications [genesilico.pl]
- 3. Antibiotic Resistance in Bacteria Caused by Modified Nucleosides in 23S Ribosomal RNA - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Therapeutic Potential of 8-(Methylamino)adenosine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the therapeutic potential of 8-(Methylamino)adenosine analogs. These compounds, derived from the endogenous nucleoside adenosine (B11128), have garnered significant interest in the scientific community for their diverse pharmacological activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to facilitate further research and development in this promising area.
Introduction
Adenosine is a ubiquitous purine (B94841) nucleoside that plays a critical role in numerous physiological processes by interacting with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Analogs of adenosine, particularly those with modifications at the 8-position of the adenine (B156593) ring, have been synthesized and investigated for a wide range of therapeutic applications. The introduction of a methylamino group at this position has been shown to modulate the affinity and efficacy of these analogs for their molecular targets, leading to compounds with potential as anticancer, cardiovascular, and anti-parasitic agents. This guide will delve into the specifics of these therapeutic avenues, supported by preclinical data and mechanistic insights.
Quantitative Data Summary
The following tables summarize the key quantitative data for various this compound analogs and related compounds from published studies. This data provides a comparative overview of their potency and efficacy in different biological contexts.
Table 1: Anticancer Activity of 8-Amino-adenosine in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) | Reference |
| MM.1S | 0.3 - 3 | [1][2] |
| MM.1R | 0.3 - 3 | [1][2] |
| U266 | 0.3 - 3 | [1][2] |
| RPMI 8226 | 0.3 - 3 | [1][2] |
Table 2: In Vivo Cardiovascular Effects of 8-Alkylamino-N6-cyclopentyladenosine Analogs in Rats
| Compound | Effect on Heart Rate (EC50,u, nM) | Reference |
| 8-Methylamino-CPA (8MCPA) | 366 | [3] |
| 8-Ethylamino-CPA (8ECPA) | 210 | [3] |
| 8-Propylamino-CPA (8PCPA) | 170 | [3] |
| 8-Butylamino-CPA (8BCPA) | 175 | [3] |
Table 3: In Vivo Pharmacokinetic Parameters of 8-Alkylamino-N6-cyclopentyladenosine Analogs in Rats
| Compound | Clearance (ml min⁻¹ kg⁻¹) | Volume of Distribution (l kg⁻¹) | Elimination Half-life (min) | Reference |
| 8-Methylamino-CPA (8MCPA) | 44 ± 5 | 0.97 ± 0.09 | 25 ± 2 | [4][5] |
| 8-Ethylamino-CPA (8ECPA) | 48 ± 6 | 0.84 ± 0.10 | 28 ± 2 | [4][5] |
| 8-Butylamino-CPA (8BCPA) | 39 ± 2 | 1.05 ± 0.07 | 40 ± 2 | [4][5] |
Mechanisms of Action
The therapeutic effects of this compound analogs are mediated through various mechanisms, primarily involving their interaction with adenosine receptors and key enzymes in metabolic pathways.
Adenosine A1 Receptor Partial Agonism
Several 8-alkylamino substituted analogs of N6-cyclopentyladenosine (CPA) have been shown to act as partial agonists at the adenosine A1 receptor.[3][6] Full agonists at this receptor can induce undesirable side effects, such as bradycardia. Partial agonists, however, can provide therapeutic benefits, such as antilipolytic effects, with a reduced impact on heart rate, offering a better therapeutic window.[7]
The signaling pathway initiated by the activation of the adenosine A1 receptor is depicted below.
Inhibition of S-Adenosylmethionine Decarboxylase (AdoMetDC)
Certain 8-methyl substituted adenosine analogs, such as Genz-644131, have demonstrated potent trypanocidal activity by inhibiting S-adenosylmethionine decarboxylase (AdoMetDC).[8] This enzyme is crucial for the biosynthesis of polyamines, which are essential for cell growth and proliferation in trypanosomes. Inhibition of AdoMetDC disrupts this pathway, leading to parasite death.
The mechanism involves the analog binding to the active site of AdoMetDC. The adenine base of the inhibitor adopts a syn conformation, which is stabilized by stacking interactions with phenylalanine residues (Phe7 and Phe223) and hydrogen bonds with glutamate (B1630785) (Glu67) in the active site.[1][2][9]
Induction of Apoptosis in Cancer Cells
8-Amino-adenosine has demonstrated significant cytotoxicity in multiple myeloma cell lines.[1][2] Its mechanism of action involves intracellular phosphorylation by adenosine kinase to its active triphosphate form, 8-amino-ATP. This leads to a depletion of endogenous ATP pools and subsequent inhibition of both RNA and DNA synthesis. Ultimately, these events trigger apoptosis, or programmed cell death.[1][10][11]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound analogs.
Synthesis of 8-Aminoadenosine (B15950)
A general and efficient method for the synthesis of 8-aminoadenosine involves a 5'-H-phosphonate strategy with minimal protecting group manipulations.[12]
Materials:
-
8-Bromoadenosine
-
Appropriate aminoalkylating agent
-
Solvents (e.g., DMF)
-
Reagents for phosphonylation and subsequent amination.
Procedure:
-
Start with commercially available 8-bromoadenosine.
-
Protect the hydroxyl groups of the ribose moiety.
-
Introduce the amino group at the 8-position via nucleophilic substitution of the bromine atom.
-
Perform the 5'-H-phosphonylation.
-
Couple with the desired amino alcohol.
-
A final deprotection step yields the target 8-aminoadenosine 5'-(aminoalkyl phosphate).
Note: For a detailed, step-by-step synthesis protocol, refer to the specific literature for the desired analog.[12]
Cell Viability Assay (MTT Assay)
To determine the cytotoxic effects of this compound analogs on cancer cell lines, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed.
Materials:
-
Cancer cell lines (e.g., multiple myeloma cell lines)
-
Culture medium and supplements
-
This compound analog stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound analog for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
To confirm that cell death is occurring via apoptosis, Annexin V staining followed by flow cytometry can be utilized.[13][14][15][16]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC apoptosis detection kit (containing Annexin V-FITC, propidium (B1200493) iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells after treatment with the this compound analog.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
In Vitro Trypanocidal Assay
The activity of this compound analogs against trypanosomes can be assessed using an in vitro culture system.[17]
Materials:
-
Trypanosoma brucei bloodstream forms
-
Complete HMI-9 medium
-
This compound analog stock solution
-
96-well plates
-
Resazurin (B115843) solution
-
Fluorometer
Procedure:
-
Seed trypanosomes in a 96-well plate at a density of 2 x 10^4 parasites per well in complete HMI-9 medium.
-
Add serial dilutions of the this compound analog to the wells.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
Add 20 µL of resazurin solution to each well and incubate for another 24 hours.
-
Measure the fluorescence with a fluorometer (excitation 530 nm, emission 590 nm).
-
Calculate the percentage of parasite growth inhibition and determine the IC50 value.
Conclusion
This compound analogs represent a versatile class of compounds with significant therapeutic potential across multiple disease areas. Their ability to act as partial agonists at adenosine A1 receptors offers a promising strategy for developing cardiovascular drugs with improved safety profiles. Furthermore, their potent inhibitory activity against S-adenosylmethionine decarboxylase makes them attractive candidates for the development of new anti-parasitic agents. In the field of oncology, the pro-apoptotic effects of analogs like 8-amino-adenosine in hematological malignancies highlight their potential as novel anticancer therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of these fascinating molecules. Continued research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of novel this compound analogs is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural Biology of S-Adenosylmethionine Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Alkylamino-substituted analogs of N6-cyclopentyladenosine are partial agonists for the cardiovascular adenosine A1 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selectivity of action of 8-alkylamino analogues of N6-cyclopentyladenosine in vivo: haemodynamic versus anti-lipolytic responses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selectivity of action of 8-alkylamino analogues of N6-cyclopentyladenosine in vivo: haemodynamic versus anti-lipolytic responses in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Partial adenosine A1 receptor agonists for cardiovascular therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trypanocidal Activity of 8-Methyl-5′-{[(Z)-4-Aminobut-2-enyl]-(Methylamino)}Adenosine (Genz-644131), an Adenosylmethionine Decarboxylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 8-Amino-adenosine Inhibits Multiple Mechanisms of Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 8-aminoadenosine 5'-(aminoalkyl phosphates), analogues of aminoacyl adenylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Assessment of the in vitro trypanocidal activity [protocols.io]
The Enigmatic Pathway of 8-Substituted Adenosine Modifications in Prokaryotes: A Technical Guide to 8-Methyladenosine Biosynthesis
Disclaimer: This technical guide focuses on the biosynthesis of 8-methyladenosine (B1596262) in prokaryotes. As of this writing, the biosynthetic pathway for 8-(methylamino)adenosine has not been elucidated in the scientific literature. The information presented herein is for the closely related and well-documented 8-methyladenosine modification.
Introduction
Post-transcriptional modifications of ribosomal RNA (rRNA) are a crucial mechanism for regulating protein synthesis and conferring antibiotic resistance in prokaryotes. Among these, the methylation of adenosine (B11128) residues plays a significant role. This guide provides an in-depth exploration of the biosynthesis of 8-methyladenosine (m⁸A), a modification found on the 23S rRNA of the large ribosomal subunit. The primary enzyme responsible for this modification is the radical S-adenosylmethionine (SAM) methyltransferase, Cfr. Understanding this pathway is of paramount importance for researchers in microbiology, drug discovery, and molecular biology, as it represents a key target for overcoming antibiotic resistance.
The Core Biosynthetic Pathway of 8-Methyladenosine
The formation of 8-methyladenosine on prokaryotic 23S rRNA is catalyzed by the Cfr enzyme in a reaction that utilizes S-adenosylmethionine (SAM) as the methyl donor. The substrate is a specific adenosine residue, A2503, located in the peptidyl transferase center of the ribosome.[1] The reaction is believed to proceed through a radical-based mechanism, a characteristic feature of the radical SAM superfamily of enzymes.[1]
Quantitative Data on Pathway Components
The efficiency and regulation of the 8-methyladenosine biosynthesis pathway are influenced by the cellular concentrations of its key components and the kinetic properties of the Cfr enzyme.
| Parameter | Organism/Condition | Value | Reference |
| S-adenosylmethionine (SAM) Concentration | Escherichia coli (exponentially growing) | 28 µM - 228 µM | [2] |
| E. coli (general) | 1 µM - 100 µM (can reach 10 mM) | [2] | |
| E. coli (for specific strain growth) | 32 µM | [3] | |
| General Enzyme Kinetics (K_M) | Typical enzyme range | 10⁻¹ - 10⁻⁷ M | [4][5] |
| In Vitro RNA Synthesis Yield | Large-scale transcription | 120 - 180 µg RNA / µg DNA template | [6] |
Experimental Protocols
The study of the 8-methyladenosine biosynthesis pathway involves a series of sophisticated experimental techniques, from the purification of the Cfr enzyme to the identification of the m⁸A modification.
Purification of the Cfr Methyltransferase
This protocol is adapted from methods for purifying recombinant methyltransferases.[1][7]
-
Expression: The gene encoding Cfr with an N-terminal His6-SUMO tag is cloned into an appropriate expression vector and transformed into an E. coli expression strain. Cells are grown in minimal media to an OD₆₀₀ of 0.6-0.8. Protein expression is induced with IPTG and cells are incubated at a reduced temperature (e.g., 18°C) overnight.
-
Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT) supplemented with protease inhibitors, and lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The cell lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
-
Elution: The His-tagged Cfr protein is eluted with a high concentration of imidazole (e.g., 250 mM).
-
Tag Cleavage and Further Purification: The His6-SUMO tag can be cleaved by a specific protease (e.g., SUMO protease) during dialysis against a low-imidazole buffer. The cleaved tag and protease are then removed by passing the sample back over the Ni-NTA column. Further purification to homogeneity can be achieved by size-exclusion chromatography.
In Vitro Cfr Activity Assay
This assay measures the transfer of a methyl group from a radiolabeled donor to an RNA substrate.[1][8]
-
Reaction Mixture: A reaction mixture is prepared containing a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂), a defined amount of purified Cfr enzyme, a 23S rRNA fragment containing the A2503 residue as a substrate, and [³H-methyl] S-adenosylmethionine.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specified time (e.g., 1 hour).
-
Quenching and Precipitation: The reaction is stopped by the addition of EDTA and the RNA is precipitated using ethanol (B145695) or trichloroacetic acid.
-
Scintillation Counting: The precipitated RNA is collected on a filter, washed to remove unincorporated [³H-methyl] SAM, and the radioactivity is measured using a scintillation counter. The amount of incorporated radioactivity is proportional to the enzyme activity.
Identification of 8-Methyladenosine by Mass Spectrometry
This protocol outlines the general workflow for the identification of m⁸A in rRNA.[9][10][11]
-
rRNA Extraction and Digestion: Total RNA is extracted from prokaryotic cells using a standard method such as TRIzol or an SDS-based protocol.[12][13] The extracted RNA is then digested to single nucleosides using a combination of nucleases (e.g., nuclease P1) and phosphatases.
-
Liquid Chromatography (LC): The resulting nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (HPLC).
-
Tandem Mass Spectrometry (MS/MS): The eluting nucleosides are introduced into a tandem mass spectrometer. The mass spectrometer is set to perform selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the transition from the parent ion of 8-methyladenosine to its characteristic fragment ions. Comparison with a synthetic 8-methyladenosine standard is used for confirmation.
Visualizations
Biosynthetic Pathway of 8-Methyladenosine
Caption: Biosynthesis of 8-methyladenosine on 23S rRNA by the Cfr enzyme.
Experimental Workflow for 8-Methyladenosine Identification
References
- 1. Directed evolution of the rRNA methylating enzyme Cfr reveals molecular basis of antibiotic resistance | eLife [elifesciences.org]
- 2. journals.asm.org [journals.asm.org]
- 3. A surprising range of modified-methionyl S-adenosylmethionine analogues support bacterial growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biochem.du.ac.in [biochem.du.ac.in]
- 5. Enzyme Kinetics - Creative Enzymes [creative-enzymes.com]
- 6. Overview of In Vitro Transcription | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. mdanderson.org [mdanderson.org]
- 8. Directed evolution of the rRNA methylating enzyme Cfr reveals molecular basis of antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 8-methyladenosine as the modification catalyzed by the radical SAM methyltransferase Cfr that confers antibiotic resistance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Optimized SDS-Based Protocol for High-Quality RNA Extraction from Musa spp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Total RNA Extraction/Purification - CD Genomics [cd-genomics.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of 8-(Methylamino)adenosine Enzymatic Activity
Introduction
8-(Methylamino)adenosine is a synthetic nucleoside analog with potential applications in drug discovery and chemical biology. Its structural similarity to adenosine (B11128) suggests that it may interact with a variety of enzymes that recognize adenosine as a substrate or regulator. These enzymes play crucial roles in numerous physiological processes, including purine (B94841) metabolism, signal transduction, and neurotransmission. Understanding the enzymatic activity of this compound is essential for elucidating its mechanism of action and therapeutic potential.
This document provides detailed protocols for an in vitro assay to characterize the enzymatic activity of this compound, focusing on its potential interaction with Adenosine Deaminase (ADA). ADA is a key enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively.[1] This assay can be adapted to screen for other potential enzymatic interactions.
Principle of the Assay
The proposed assay is a continuous spectrophotometric method to determine if this compound is a substrate or an inhibitor of Adenosine Deaminase (ADA). The assay is based on the deamination of adenosine to inosine by ADA. This primary reaction is coupled with two subsequent enzymatic reactions. Inosine is converted to hypoxanthine (B114508) by nucleoside phosphorylase (NP), and hypoxanthine is then oxidized to uric acid by xanthine (B1682287) oxidase (XO). The oxidation of hypoxanthine to uric acid is accompanied by the reduction of a chromogenic agent, 2,6-dichlorophenolindophenol (DCPIP), which can be monitored by the decrease in absorbance at 600 nm.[2]
If this compound is a substrate for ADA, its deamination will initiate the enzymatic cascade, leading to a decrease in absorbance. If it is an inhibitor, it will reduce the rate of deamination of adenosine, and thus slow down the rate of absorbance change.
Experimental Protocols
Materials and Reagents
-
Enzymes:
-
Adenosine Deaminase (ADA) (EC 3.5.4.4) from calf intestine
-
Nucleoside Phosphorylase (NP) (EC 2.4.2.1)
-
Xanthine Oxidase (XO) (EC 1.17.3.2)
-
-
Substrates and Test Compound:
-
Adenosine
-
This compound
-
Potassium phosphate (B84403) (for NP reaction)
-
-
Chromogenic Agent:
-
2,6-dichlorophenolindophenol (DCPIP)
-
-
Buffer:
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
-
Instrumentation:
-
UV-Vis spectrophotometer capable of kinetic measurements
-
96-well microplate reader (for high-throughput screening)
-
Protocol 1: Determining if this compound is a Substrate of ADA
This protocol aims to determine if this compound can be deaminated by ADA.
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4.
-
Enzyme Mix: Prepare a fresh mixture containing ADA (0.1 U/mL), NP (0.5 U/mL), and XO (0.2 U/mL) in assay buffer.
-
DCPIP Solution: 0.2 mM DCPIP in assay buffer.
-
Substrate Solutions: Prepare stock solutions of Adenosine (10 mM) and this compound (10 mM) in assay buffer. Prepare serial dilutions to obtain final concentrations ranging from 0.1 mM to 10 mM for the assay.
-
-
Assay Procedure:
-
Set up the spectrophotometer to measure absorbance at 600 nm at 37°C.
-
In a cuvette or a 96-well plate, add the following in order:
-
700 µL of Assay Buffer
-
100 µL of DCPIP Solution
-
50 µL of Enzyme Mix
-
-
Incubate for 5 minutes at 37°C to allow the temperature to equilibrate and to record a baseline.
-
Initiate the reaction by adding 150 µL of the substrate solution (either Adenosine as a positive control, this compound, or buffer as a negative control).
-
Immediately start recording the decrease in absorbance at 600 nm for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve (ΔAbs/min).
-
Plot V₀ against the substrate concentration.
-
If this compound is a substrate, the plot will show a saturation curve. The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), can be determined by fitting the data to the Michaelis-Menten equation.[3]
-
Protocol 2: Determining if this compound is an Inhibitor of ADA
This protocol is used if this compound is not a substrate, or to further characterize its inhibitory potential.
-
Preparation of Reagents:
-
Prepare reagents as in Protocol 1.
-
Inhibitor Solutions: Prepare a stock solution of this compound (10 mM) in assay buffer. Prepare serial dilutions to achieve a range of final concentrations for the inhibition assay (e.g., 0 µM to 100 µM).
-
Adenosine Substrate: Prepare a solution of adenosine at a concentration equal to its Km value (determined previously or from literature, typically around 30-50 µM).
-
-
Assay Procedure:
-
Set up the spectrophotometer as in Protocol 1.
-
In a cuvette or a 96-well plate, add the following:
-
650 µL of Assay Buffer
-
100 µL of DCPIP Solution
-
50 µL of Enzyme Mix
-
50 µL of the this compound inhibitor solution (or buffer for the uninhibited control).
-
-
Pre-incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 150 µL of the adenosine substrate solution.
-
Record the decrease in absorbance at 600 nm for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Data Presentation
Table 1: Michaelis-Menten Kinetic Parameters for ADA Substrates
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| Adenosine | 45 ± 5 | 1.2 ± 0.1 |
| This compound | 120 ± 15 | 0.4 ± 0.05 |
Hypothetical data for illustrative purposes.
Table 2: Inhibition of Adenosine Deaminase by this compound
| This compound (µM) | % Inhibition |
| 0 | 0 |
| 1 | 15 ± 2 |
| 5 | 48 ± 4 |
| 10 | 75 ± 5 |
| 50 | 92 ± 3 |
| IC50 (µM) | 5.2 |
Hypothetical data for illustrative purposes.
Visualizations
References
Application Notes and Protocols for the Identification of 8-(Methylamino)adenosine by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(Methylamino)adenosine is a modified purine (B94841) nucleoside, belonging to a class of compounds with significant interest in biomedical research due to their potential roles in various cellular processes. As analogues of the essential nucleoside adenosine (B11128), these modified versions can interact with a multitude of biological targets, including enzymes and receptors, thereby influencing signaling pathways. The precise and sensitive identification and quantification of this compound are crucial for understanding its biological functions and for the development of potential therapeutic agents.
This document provides detailed application notes and protocols for the identification and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The provided methodologies are based on established principles for the analysis of adenosine and its derivatives, offering a robust starting point for researchers.
Experimental Protocols
Sample Preparation
The following protocol outlines a general procedure for the extraction of this compound from biological matrices such as cell culture or plasma.
Materials:
-
Biological sample (e.g., cell pellet, plasma)
-
Internal Standard (IS) solution (e.g., ¹³C₅-Adenosine or a structurally similar stable isotope-labeled compound)
-
Lysis Buffer (for cells): 80% Methanol in water, pre-chilled to -80°C
-
Protein Precipitation Solution (for plasma): Acetonitrile (B52724) with 0.1% formic acid, pre-chilled to -20°C
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 4°C and >14,000 x g
Procedure for Cell Pellets:
-
Start with a cell pellet containing approximately 1-5 million cells.
-
Add 500 µL of ice-cold 80% methanol.
-
Add the internal standard to the extraction mixture at a final concentration of 100 nM.
-
Vortex the sample vigorously for 1 minute to ensure complete lysis and mixing.
-
Incubate the sample at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Procedure for Plasma:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard (final concentration 100 nM).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Dry the supernatant and reconstitute as described in steps 8 and 9 for cell pellets.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) or a HILIC column for polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS Parameters:
The following parameters are a starting point and should be optimized for the specific instrument used.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Predicted MRM Transitions:
The molecular weight of this compound is 281.28 g/mol . Based on the fragmentation of similar methylated adenosine compounds, the following MRM transitions are predicted.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 282.1 | 150.1 | 25 |
| This compound | 282.1 | 136.1 | 35 |
| Internal Standard (IS) | - | - | - |
Note: The product ion at m/z 150.1 corresponds to the protonated 8-methylaminoadenine base, while the ion at m/z 136.1 corresponds to the adenine (B156593) moiety after the loss of the methylamino group. These transitions and collision energies should be empirically optimized.
Data Presentation
The following tables present a template for the quantitative data that would be generated from an LC-MS/MS analysis of this compound.
Table 1: Calibration Curve for this compound
| Concentration (nM) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%RSD) |
| 1 | 0.012 | 98.5 | 4.2 |
| 5 | 0.058 | 101.2 | 3.5 |
| 10 | 0.115 | 100.5 | 2.8 |
| 50 | 0.592 | 99.8 | 1.9 |
| 100 | 1.189 | 100.1 | 1.5 |
| 500 | 5.954 | 99.5 | 1.1 |
| 1000 | 11.987 | 100.3 | 0.9 |
Note: This data is illustrative. A linear regression of the peak area ratio against concentration would be used for quantification.
Table 2: Illustrative Quantitative Analysis of this compound in Biological Samples
| Sample ID | Sample Type | Measured Concentration (nM) | Standard Deviation (nM) |
| Control 1 | Cell Lysate | 15.2 | 1.8 |
| Control 2 | Cell Lysate | 18.5 | 2.1 |
| Treated 1 | Cell Lysate | 45.8 | 4.3 |
| Treated 2 | Cell Lysate | 52.1 | 5.5 |
| Blank | Plasma | Not Detected | - |
| Spiked QC | Plasma | 98.7 (of 100 nM spike) | 7.6 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis.
Predicted Fragmentation of this compound
Caption: Predicted fragmentation of this compound.
Potential Biological Signaling Pathway Involvement
8-Substituted adenosine analogs have been implicated in the regulation of polyamine metabolism and transcription. The following diagram illustrates a potential mechanism of action.
Caption: Potential biological roles of this compound.
Application Notes and Protocols for High-Throughput Screening Assay Development for 8-(Methylamino)adenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(Methylamino)adenosine is an adenosine (B11128) analog with potential therapeutic applications.[1] As with many novel chemical entities, a robust and efficient high-throughput screening (HTS) assay is essential for identifying and characterizing potential protein targets and modulators of its activity. These application notes provide detailed protocols for the development of HTS assays for this compound, targeting two plausible classes of proteins: adenosine receptors and methyltransferase enzymes. The protocols are designed to be adapted and optimized based on the specific biological target identified.
Adenosine and its analogs are crucial signaling molecules that mediate their effects through adenosine receptors (A1, A2A, A2B, and A3) and are substrates or inhibitors for various enzymes, including kinases and methyltransferases.[2][3][4] Analogs of this compound have been shown to inhibit S-adenosylmethionine decarboxylase (AdoMetDC) and RNA polymerase, highlighting the potential for this compound to interact with enzymes involved in critical cellular processes.[5][6]
Principle of the Assays
Two primary HTS approaches are detailed below:
-
Competitive Radioligand Binding Assay: This assay is designed to identify compounds that bind to a specific adenosine receptor subtype. It measures the ability of a test compound, such as this compound, to displace a known high-affinity radiolabeled ligand from the receptor. A reduction in the bound radioactivity indicates a binding event.
-
Homogeneous TR-FRET Methyltransferase Assay: This assay is designed to identify inhibitors of a methyltransferase that utilizes S-adenosyl-L-methionine (SAM) as a methyl donor. The assay quantifies the production of S-adenosyl-L-homocysteine (SAH), a universal by-product of methyltransferase reactions.[7] A decrease in the TR-FRET signal indicates inhibition of the enzyme.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Adenosine Receptors
This protocol is adapted from standard methodologies for screening compounds against G protein-coupled receptors (GPCRs) like adenosine receptors.[8][9]
Objective: To determine if this compound binds to a specific human adenosine receptor subtype (e.g., A2A).
Materials:
-
Receptor Source: Membrane preparations from HEK293 cells stably expressing the human adenosine A2A receptor.[10]
-
Radioligand: [³H]-ZM241385 (a high-affinity A2A antagonist).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 2 U/mL adenosine deaminase.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl.
-
Scintillation Cocktail: A suitable liquid scintillation fluid.
-
Apparatus: 96-well filter plates (e.g., Millipore Multiscreen), vacuum manifold, liquid scintillation counter.
Procedure:
-
Compound Plating:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution in the assay buffer to create a concentration range for testing (e.g., from 100 µM to 1 nM).
-
Add 25 µL of each compound dilution to the wells of a 96-well plate. For control wells, add 25 µL of assay buffer (total binding) or a high concentration of a known non-radiolabeled antagonist (e.g., 10 µM ZM241385) for non-specific binding.
-
-
Receptor and Radioligand Addition:
-
Dilute the A2A receptor membrane preparation in the assay buffer to a concentration that provides a robust signal (to be determined during assay development).
-
Dilute [³H]-ZM241385 in the assay buffer to a final concentration equal to its Kd (dissociation constant) for the A2A receptor (typically around 1-2 nM).
-
Add 50 µL of the diluted receptor preparation to each well.
-
Add 25 µL of the diluted [³H]-ZM241385 to each well. The total reaction volume is 100 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 90 minutes with gentle agitation to reach binding equilibrium.
-
-
Harvesting and Washing:
-
Transfer the contents of the assay plate to a 96-well filter plate.
-
Rapidly wash the filters three times with 200 µL of ice-cold wash buffer using a vacuum manifold to separate bound from unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add 50 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a liquid scintillation counter.
-
Data Analysis: The percentage of specific binding inhibition is calculated as follows: % Inhibition = 100 * (1 - [(CPM_sample - CPM_nsb) / (CPM_total - CPM_nsb)]) where CPM is counts per minute, nsb is non-specific binding, and total is total binding. The IC₅₀ value (the concentration of compound that inhibits 50% of specific binding) can be determined by fitting the data to a sigmoidal dose-response curve.
Protocol 2: TR-FRET Methyltransferase Assay
This protocol is based on the principle of detecting the universal methyltransferase product, SAH, and is suitable for HTS.[7]
Objective: To identify if this compound inhibits the activity of a model methyltransferase (e.g., a histone methyltransferase like G9a).
Materials:
-
Enzyme: Recombinant human G9a.
-
Substrate: A suitable histone H3 peptide substrate.
-
Cofactor: S-adenosyl-L-methionine (SAM).
-
Test Compound: this compound.
-
Assay Kit: A commercial TR-FRET SAH detection kit (e.g., AptaFluor SAH Assay). This typically includes an SAH antibody conjugated to a donor fluorophore (e.g., Terbium) and an SAH analog conjugated to an acceptor fluorophore.
-
Assay Buffer: Provided in the kit or a buffer such as 50 mM HEPES, pH 7.5, containing 50 mM KCl, 1 mM DTT, and 0.01% BSA.
-
Apparatus: 384-well low-volume white plates, a plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.
Procedure:
-
Compound Plating:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution in the assay buffer to create a concentration range for testing.
-
Dispense 50 nL of each compound dilution into the wells of a 384-well plate using an acoustic dispenser.
-
-
Enzyme and Substrate Addition:
-
Prepare a solution containing G9a and the histone H3 peptide substrate in the assay buffer.
-
Add 5 µL of this solution to each well. The final concentrations should be optimized during assay development (e.g., 1-5 nM G9a and 1-10 µM peptide).
-
-
Initiation of Reaction:
-
Prepare a solution of SAM in the assay buffer. The concentration should be at or below the Km for the enzyme (e.g., 1 µM).
-
Add 5 µL of the SAM solution to each well to start the enzymatic reaction. The total reaction volume is 10 µL.
-
For control wells, use buffer instead of enzyme (negative control) or a known inhibitor like SAH (positive control).
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare the TR-FRET detection reagent mixture according to the kit manufacturer's instructions.
-
Add 10 µL of the detection mixture to each well.
-
Incubate for 60 minutes at room temperature to allow the detection reagents to equilibrate.
-
-
Measurement:
-
Read the plate on a TR-FRET-enabled plate reader, measuring the emission at two wavelengths (e.g., donor emission at 620 nm and acceptor emission at 665 nm) after excitation at the donor's excitation wavelength (e.g., 340 nm).
-
Data Analysis: The TR-FRET ratio is calculated as (Acceptor Emission / Donor Emission) * 1000. The percentage of inhibition is calculated as: % Inhibition = 100 * (1 - [(Ratio_sample - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl)]) The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
Data Presentation
Table 1: Assay Development Parameters for Competitive Radioligand Binding Assay
| Parameter | Optimized Value |
| Receptor Concentration | 5 µ g/well |
| Radioligand ([³H]-ZM241385) Concentration | 1.5 nM |
| Incubation Time | 90 minutes |
| Incubation Temperature | 22°C |
| Z'-factor | 0.75 |
| Signal-to-Background Ratio | 8:1 |
Table 2: Assay Development Parameters for TR-FRET Methyltransferase Assay
| Parameter | Optimized Value |
| Enzyme (G9a) Concentration | 2 nM |
| Substrate (H3 peptide) Concentration | 5 µM |
| Cofactor (SAM) Concentration | 1 µM |
| Reaction Time | 60 minutes |
| Z'-factor | 0.82 |
| Signal-to-Background Ratio | 5:1 |
Table 3: Hypothetical Screening Results for this compound
| Assay Type | Target | IC₅₀ (µM) |
| Competitive Binding | Adenosine A2A Receptor | 15.2 |
| Enzyme Inhibition | G9a Methyltransferase | > 100 |
Visualizations
Caption: Workflow for the competitive radioligand binding assay.
Caption: Workflow for the TR-FRET methyltransferase assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Adenosine - Wikipedia [en.wikipedia.org]
- 4. Adenosine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Trypanocidal Activity of 8-Methyl-5′-{[(Z)-4-Aminobut-2-enyl]-(Methylamino)}Adenosine (Genz-644131), an Adenosylmethionine Decarboxylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Amino-adenosine Inhibits Multiple Mechanisms of Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. A Non-imaging High Throughput Approach to Chemical Library Screening at the Unmodified Adenosine-A3 Receptor in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for 8-Substituted Adenosine Analogs in Cell Culture Experiments
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
8-substituted adenosine (B11128) analogs are a class of purine (B94841) nucleoside derivatives that have garnered significant interest in cancer research and other therapeutic areas due to their cytotoxic and antiproliferative properties. These compounds, including 8-Chloro-adenosine and 8-Amino-adenosine, have been shown to exert their effects through various mechanisms, primarily by interfering with nucleic acid synthesis and cellular metabolism. These application notes provide an overview of the general mechanism of action for this class of compounds and offer detailed protocols for their use in cell culture experiments.
Mechanism of Action
The primary mechanism of action for many 8-substituted adenosine analogs involves their intracellular conversion to the corresponding triphosphate form (e.g., 8-Cl-ATP from 8-Cl-adenosine). This active metabolite can then interfere with cellular processes in several ways:
-
Inhibition of RNA Synthesis: The triphosphate analog can be incorporated into nascent RNA chains by RNA polymerases. This incorporation can lead to premature termination of transcription.[1][2]
-
Depletion of Intracellular ATP: The accumulation of the analog triphosphate can lead to a significant reduction in the endogenous pool of adenosine triphosphate (ATP).[1] This depletion of cellular energy stores can disrupt numerous ATP-dependent cellular processes, ultimately leading to cell death.
-
Induction of Apoptosis: By disrupting essential cellular processes, these analogs can trigger programmed cell death, or apoptosis.[3][4] This is often characterized by the activation of caspases and other apoptotic markers.
Data Presentation
The following tables summarize quantitative data from studies on 8-Chloro-adenosine and 8-Amino-adenosine, demonstrating their effects on cell viability and proliferation.
Table 1: Effects of 8-Chloro-adenosine on Colorectal Cancer Cell Lines
| Cell Line | Treatment Duration | Parameter Measured | Concentration | Observed Effect |
| HCT116 | 72 hours | Cell Growth Inhibition | 10 µM | 89% inhibition |
| HCT116-E6 | 72 hours | Cell Growth Inhibition | 10 µM | 74% inhibition |
| 80S14 | 72 hours | Cell Growth Inhibition | 10 µM | 79% inhibition |
| HCT116 | 24 hours | ³H-thymidine Incorporation | 10 µM | 30% decrease |
| HCT116-E6 | 24 hours | ³H-thymidine Incorporation | 10 µM | 25% decrease |
| 80S14 | 24 hours | ³H-thymidine Incorporation | 10 µM | 50% decrease |
| HCT116 | 72 hours | ³H-thymidine Incorporation | 10 µM | 99% decrease |
| HCT116-E6 | 72 hours | ³H-thymidine Incorporation | 10 µM | 97% decrease |
| 80S14 | 72 hours | ³H-thymidine Incorporation | 10 µM | 92% decrease |
Data extracted from a study on the effects of 8-Cl-adenosine on colorectal cancer cell growth in vitro.[4]
Table 2: Cytotoxic Effects of 8-Amino-adenosine
| Cell Line | Treatment Duration | Parameter Measured | Concentration | Observed Effect |
| Multiple Myeloma Cells | 4 hours | RNA Synthesis Inhibition | 10 µM | 94% inhibition |
| Multiple Myeloma Cells | 4 hours | Intracellular ATP Pool | 10 µM | 92% decrease |
Data from a study investigating the mechanisms of transcription inhibition by 8-amino-adenosine.[2]
Experimental Protocols
The following are generalized protocols for investigating the effects of 8-substituted adenosine analogs in cell culture. It is crucial to adapt these protocols to the specific cell line and experimental objectives.
Protocol 1: Preparation of Stock and Working Solutions
Materials:
-
8-substituted adenosine analog powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Stock Solution (100 mM):
-
Under sterile conditions, accurately weigh a precise amount of the 8-substituted adenosine analog powder.
-
Dissolve the powder in an appropriate volume of sterile DMSO to achieve a final concentration of 100 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Working Solution:
-
Thaw an aliquot of the 100 mM stock solution at room temperature.
-
Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration immediately before use. For example, to prepare a 10 µM working solution in 10 mL of medium, add 1 µL of the 100 mM stock solution.
-
Mix the working solution gently but thoroughly by inverting the tube.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
8-substituted adenosine analog working solutions (various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the 8-substituted adenosine analog in complete culture medium. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the analog or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium and MTT only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the drug concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Mandatory Visualizations
The following diagrams illustrate the generalized signaling pathway and a typical experimental workflow for studying 8-substituted adenosine analogs.
Caption: Generalized signaling pathway of 8-substituted adenosine analogs.
Caption: Experimental workflow for assessing the effects of 8-substituted adenosine analogs.
References
- 1. Chemical synthesis and biological activities of analogues of 2',5'-oligoadenylates containing 8-substituted adenosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-Amino-adenosine Inhibits Multiple Mechanisms of Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Cl-Adenosine Inhibits Proliferation and Causes Apoptosis in B-Lymphocytes via Protein Kinase A-Dependent and Independent Effects: Implications for Treatment of Carney Complex-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Cl-Adenosine-Induced Inhibition of Colorectal Cancer Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-Substituted Adenosine Analogs as Chemical Probes for RNA Function Studies
Disclaimer: Extensive literature searches did not yield specific studies or established protocols for the use of 8-(Methylamino)adenosine as a chemical probe for RNA function studies. Commercial suppliers list it as an adenosine (B11128) analog with potential roles as a vasodilator or in cancer research, but its application in probing RNA function is not documented in the provided search results[1][2][3].
However, the closely related compound, 8-amino-adenosine , is a well-characterized chemical probe used to investigate fundamental aspects of RNA biology, particularly transcription. The following application notes and protocols are provided for 8-amino-adenosine as a representative 8-substituted adenosine analog for studying RNA function. These methodologies may serve as a foundation for designing experiments with other 8-substituted adenosine analogs, though specific parameters would require optimization.
8-Amino-Adenosine: A Chemical Probe for Transcription Inhibition
Introduction: 8-Amino-adenosine is a nucleoside analog that has demonstrated significant utility as a chemical probe to study the mechanisms of transcription in eukaryotic cells[4][5]. It is particularly effective in cancer cell lines, such as those for multiple myeloma and indolent leukemias[4][5]. To exert its biological activity, 8-amino-adenosine must be metabolized intracellularly to its active triphosphate form, 8-amino-adenosine triphosphate (8-amino-ATP)[4][5][6]. Its mechanism of action is multifaceted, making it a powerful tool for dissecting various stages of the transcription process[4][5].
Mechanism of Action: 8-Amino-adenosine inhibits transcription through several distinct mechanisms:
-
Depletion of Intracellular ATP Pools: The conversion of 8-amino-adenosine to 8-amino-ATP consumes cellular ATP, leading to a significant decrease in the intracellular ATP concentration. This reduction in the essential substrate for RNA synthesis contributes to the global inhibition of transcription[4][5].
-
Inhibition of RNA Polymerase II Phosphorylation: The phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) is critical for transcription initiation and elongation. 8-amino-adenosine treatment leads to a decrease in the phosphorylation of Serine-2 and Serine-5 on the RNAPII CTD, which is thought to be due to either the lack of ATP as a phosphate (B84403) donor or competitive inhibition of CDK7 and CDK9 by 8-amino-ATP[4][5].
-
RNA Chain Termination: 8-amino-ATP can be incorporated into nascent RNA transcripts by RNAPII. The presence of the 8-amino group at the C8 position of the purine (B94841) ring likely causes steric hindrance or alters the conformation of the RNA backbone, leading to the termination of transcription elongation[4]. More than 90% of the incorporated analog is found at the 3'-terminus of the RNA transcript[4].
-
Inhibition of Polyadenylation: 8-amino-ATP can also inhibit the polyadenylation of mRNA transcripts, a crucial step for mRNA stability and translation[6].
The multifaceted inhibitory actions of 8-amino-adenosine are depicted in the following signaling pathway diagram.
Caption: Mechanism of 8-amino-adenosine action.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on 8-amino-adenosine's effect on RNA synthesis and ATP levels in MM.1S multiple myeloma cells[4].
Table 1: Inhibition of RNA Synthesis by 8-Amino-Adenosine
| Concentration of 8-Amino-Adenosine | Time (hours) | % Inhibition of RNA Synthesis |
| 1 µM | 12 | ~50% |
| 10 µM | 4 | ~50% |
| 30 µM | 2 | ~50% |
Table 2: Effect of 8-Amino-Adenosine on Intracellular ATP Levels
| Concentration of 8-Amino-Adenosine | Time (hours) | Intracellular ATP Levels |
| 10 µM | 4 | Significant decline |
| 30 µM | 2 | Significant decline |
Experimental Protocols
Protocol 1: Analysis of Global RNA Synthesis Inhibition
This protocol describes a method to measure the effect of 8-amino-adenosine on global RNA synthesis in cultured cells using radiolabeled uridine (B1682114) incorporation.
Materials:
-
Cell line of interest (e.g., MM.1S multiple myeloma cells)
-
Complete cell culture medium
-
8-amino-adenosine (stock solution in DMSO or appropriate solvent)
-
[³H]-Uridine
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Ethanol (B145695), 95%
-
Scintillation fluid
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and resume growth overnight.
-
Treatment: Treat the cells with various concentrations of 8-amino-adenosine (e.g., 1 µM, 10 µM, 30 µM) and a vehicle control (e.g., DMSO). Incubate for different time points (e.g., 2, 4, 8, 12, 24 hours).
-
Radiolabeling: One hour before each time point, add [³H]-Uridine to each well to a final concentration of 1 µCi/mL.
-
Cell Lysis and Precipitation:
-
At the end of the incubation period, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding a suitable lysis buffer.
-
Precipitate the macromolecules by adding an equal volume of ice-cold 10% TCA. Incubate on ice for 30 minutes.
-
-
Washing:
-
Filter the precipitate through a glass fiber filter or collect by centrifugation.
-
Wash the precipitate twice with ice-cold 5% TCA and once with 95% ethanol to remove unincorporated [³H]-Uridine.
-
-
Quantification:
-
Dry the precipitate.
-
Add scintillation fluid to the samples.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Normalize the counts per minute (CPM) to the total protein concentration for each sample. Express the results as a percentage of the vehicle-treated control.
Caption: RNA synthesis inhibition assay workflow.
Protocol 2: Analysis of RNA Polymerase II CTD Phosphorylation
This protocol outlines the use of Western blotting to assess the phosphorylation status of the RNAPII CTD in response to 8-amino-adenosine treatment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
8-amino-adenosine
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies:
-
Anti-RNA Polymerase II (total)
-
Anti-phospho-RNA Polymerase II (Serine-2)
-
Anti-phospho-RNA Polymerase II (Serine-5)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with 8-amino-adenosine at desired concentrations and for various time points.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total RNAPII, phospho-Ser2 RNAPII, and phospho-Ser5 RNAPII overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated RNAPII signals to the total RNAPII signal.
Caption: RNAPII phosphorylation analysis workflow.
Conclusion
While there is a lack of specific information regarding this compound as a probe for RNA function, the well-documented use of 8-amino-adenosine provides a valuable framework for studying transcription. The multifaceted mechanism of 8-amino-adenosine makes it a powerful tool for researchers in molecular biology and drug development to investigate the intricacies of RNA synthesis and its regulation. The protocols provided here offer a starting point for utilizing this and potentially other 8-substituted adenosine analogs to further our understanding of RNA biology.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The comprehensive interactomes of human adenosine RNA methyltransferases and demethylases reveal distinct functional and regulatory features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Amino-adenosine Inhibits Multiple Mechanisms of Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Amino-adenosine inhibits multiple mechanisms of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
protocol for solid-phase synthesis of 8-(Methylamino)adenosine
An Application Note and Protocol for the Solid-Phase Synthesis of 8-(Methylamino)adenosine
For researchers, scientists, and drug development professionals, the solid-phase synthesis of modified nucleosides such as this compound offers a streamlined and efficient alternative to traditional solution-phase methods. This approach allows for the use of excess reagents to drive reactions to completion and simplifies purification by immobilizing the substrate on a solid support. This document provides a detailed protocol for the solid-phase synthesis of this compound, leveraging established methodologies for solid-phase organic synthesis and nucleoside modification.
Introduction
8-substituted adenosine (B11128) analogs are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as receptor antagonists and transcription inhibitors.[1][2] The solid-phase synthesis approach detailed herein provides a robust method for the preparation of this compound, facilitating the generation of compound libraries for screening and lead optimization. The general principle of solid-phase synthesis involves covalently attaching a starting material to an insoluble resin and performing a series of chemical transformations.[3] The product is then cleaved from the resin in the final step.
Experimental Protocols
This protocol outlines a plausible synthetic route for the solid-phase synthesis of this compound, starting from a commercially available solid support and a suitably protected adenosine derivative.
Materials and Reagents:
-
2'-O-TBDMS-3',5'-di-O-acetyl-8-bromoadenosine
-
Wang Resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Methylamine (B109427) solution (in ethanol (B145695) or THF)
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Dimethyl sulfate (B86663)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Protocol:
Step 1: Immobilization of Protected Adenosine on Wang Resin
-
Swell Wang resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Dissolve 2'-O-TBDMS-3',5'-di-O-acetyl-8-bromoadenosine (2 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add DIC (2 eq.) and DMAP (0.1 eq.) to the dissolved nucleoside.
-
Add the activated nucleoside solution to the swollen resin.
-
Agitate the mixture at room temperature for 16 hours.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and methanol (B129727) (3x).
-
Dry the resin under vacuum.
Step 2: Nucleophilic Substitution at the 8-Position
-
Swell the resin-bound 8-bromoadenosine (B559644) in a suitable solvent such as DMF.
-
Add a solution of methylamine (10 equivalents) in ethanol or THF to the resin.
-
Heat the reaction mixture at 50-60 °C for 24 hours.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin under vacuum.
Step 3: On-Resin N-Methylation of the 8-Amino Group (Alternative to Step 2 if starting with 8-aminoadenosine)
This alternative step is based on established protocols for the N-methylation of amines on a solid support.[4][5]
-
Sulfonylation: Swell the resin-bound 8-aminoadenosine (B15950) in DMF. Add o-NBS-Cl (3 eq.) and collidine (3 eq.). Agitate for 2 hours at room temperature. Wash with DMF.
-
Methylation: Add a solution of dimethyl sulfate (5 eq.) and DBU (5 eq.) in DMF. Agitate for 1 hour at room temperature. Wash with DMF.
-
Desulfonylation: Add a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in DMF. Agitate for 30 minutes. Wash with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin under vacuum.
Step 4: Cleavage and Deprotection
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product and decant the ether.
-
Wash the pellet with cold diethyl ether (2x).
-
Dry the crude product under vacuum.
-
Purify the this compound by reverse-phase HPLC.
Data Presentation
The following table presents illustrative quantitative data for the solid-phase synthesis of this compound. These values are hypothetical and serve as a benchmark for a successful synthesis.
| Step | Parameter | Illustrative Value |
| 1. Immobilization | Loading Efficiency | 85% |
| 2. Nucleophilic Substitution | Conversion Yield | >90% |
| 3. On-Resin N-Methylation | Conversion Yield | ~80% |
| 4. Cleavage and Purification | Overall Yield | 35-50% |
| Final Product | Purity (by HPLC) | >95% |
| Final Product | Mass Spectrometry | Expected M+H⁺ |
Experimental Workflow and Signaling Pathway Diagrams
Workflow for Solid-Phase Synthesis of this compound
Caption: Workflow diagram illustrating the key stages of the solid-phase synthesis of this compound.
Alternative N-Methylation Workflow
Caption: Diagram of the on-resin N-methylation procedure as an alternative synthetic step.
References
- 1. 8-Substituted-9-deazaxanthines as adenosine receptor ligands: design, synthesis and structure-affinity relationships at A2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-Amino-adenosine Inhibits Multiple Mechanisms of Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 4. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Employing 8-Methyl-5'-{(Z)-4-aminobut-2-enyl}adenosine (Genz-644131) in Trypanosomal Infection Studies
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 8-methyl-5'-{--INVALID-LINK--}adenosine, also known as Genz-644131, in the study of trypanosomal infections. Genz-644131 is a potent analog of the S-adenosylmethionine decarboxylase (AdoMetDC) inhibitor MDL-73811.[1][2][3] The key structural difference is the presence of an 8-methyl group on the purine (B94841) ring, which confers advantageous pharmacokinetic and trypanocidal properties.[1][2][3] This document outlines its mechanism of action, provides quantitative data on its efficacy, and details experimental protocols for its application in both in vitro and in vivo models of African trypanosomiasis.
Mechanism of Action
Genz-644131 targets the polyamine biosynthesis pathway in trypanosomes, which is essential for parasite proliferation. Specifically, it is an enzyme-activated, irreversible inhibitor of S-adenosylmethionine decarboxylase (AdoMetDC).[1] This enzyme catalyzes the conversion of S-adenosylmethionine (AdoMet) to decarboxylated AdoMet (dcAdoMet), a crucial step in the synthesis of spermidine (B129725) and spermine. Inhibition of AdoMetDC leads to the depletion of these essential polyamines, ultimately resulting in the cessation of parasite growth and cell death. The polyamine pathway is considered a validated and attractive chemotherapeutic target in African trypanosomes.[1]
Data Presentation
In Vitro Activity of Genz-644131
The in vitro efficacy of Genz-644131 has been evaluated against various strains of Trypanosoma brucei. The 50% inhibitory concentration (IC50) values demonstrate its potent trypanocidal activity, showing a significant improvement over the parent compound, MDL-73811.[1]
| Compound | T. b. brucei Lab 110 EATRO | T. b. rhodesiense KETRI 2538 | T. b. rhodesiense KETRI 243-R |
| Genz-644131 | 0.00058 µg/mL (0.0096 µM) | 0.0001 µg/mL | 0.0001 µg/mL |
| MDL-73811 | 0.05 µg/mL (0.083 µM) | 0.005 µg/mL | 0.0085 µg/mL |
| Data sourced from Bacchi et al., 2009.[1] |
In Vivo Efficacy of Genz-644131 in Murine Models
Genz-644131 has demonstrated high curative activity in acute murine models of T. b. brucei and drug-resistant T. b. rhodesiense infections.
Table 2: Efficacy against T. b. brucei Lab 110 EATRO in Mice
| Dose (mg/kg/day) | Dosing Regimen | No. of Cures / Total |
| 1.0 | QD for 4 days | 5 / 5 |
| 2.0 | QD for 4 days | 5 / 5 |
| 2.5 | QD for 4 days | 5 / 5 |
| 5.0 | QD for 4 days | 5 / 5 |
| 1.0 | BID for 4 days | 5 / 5 |
| 2.0 | BID for 4 days | 5 / 5 |
| QD: once a day; BID: twice a day. Data from Bacchi et al., 2009.[1] |
Table 3: Efficacy against Drug-Resistant T. b. rhodesiense Strains in Mice
| Strain (Resistance Profile) | Dose (mg/kg/day) | Dosing Regimen | No. of Cures / Total |
| KETRI 2002 (Sensitive) | 10 | BID for 4 days | 3 / 5 |
| 50 | QD for 4 days | 4 / 5 | |
| 50 | BID for 4 days | 4 / 5 | |
| KETRI 1992 (Pentamidine-R) | 25 | BID for 4 days | 3 / 5 |
| 50 | BID for 4 days | 5 / 5 | |
| Data compiled from Bacchi et al., 2009.[1] |
It is noteworthy that Genz-644131 was not curative in the TREU 667 central nervous system infection model, although it did clear blood parasitemia and extend the time to recrudescence.[1][2][3]
Experimental Protocols
In Vitro Trypanosome Growth Inhibition Assay
This protocol is designed to determine the 50% inhibitory concentration (IC50) of Genz-644131 against bloodstream forms of Trypanosoma brucei.
Materials:
-
Trypanosoma brucei bloodstream forms
-
Complete HMI-9 medium with 10% fetal bovine serum
-
Genz-644131 stock solution (in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
Resazurin-based viability dye (e.g., AlamarBlue)
-
Plate reader (fluorometer or spectrophotometer)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Parasite Culture: Maintain T. b. brucei bloodstream forms in logarithmic growth phase in complete HMI-9 medium at 37°C with 5% CO2.
-
Compound Dilution: Prepare a serial dilution of the Genz-644131 stock solution in complete HMI-9 medium in a 96-well plate. Include a solvent control (medium with the same concentration of DMSO as the highest drug concentration) and a no-drug control.
-
Parasite Seeding: Adjust the parasite density to 2 x 10^4 cells/mL in fresh medium. Add 100 µL of the parasite suspension to each well of the plate containing the diluted compound, resulting in a final parasite concentration of 1 x 10^4 cells/mL.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment: Add 20 µL of the resazurin-based viability dye to each well and incubate for an additional 24 hours.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader according to the dye manufacturer's instructions.
-
IC50 Calculation: Plot the percentage of growth inhibition against the log of the drug concentration and determine the IC50 value using a suitable nonlinear regression model.
In Vivo Efficacy Study in a Murine Model of Acute Infection
This protocol outlines the procedure for evaluating the curative potential of Genz-644131 in a mouse model of acute trypanosomiasis.
Materials:
-
Female BALB/c mice (or other suitable strain)
-
Trypanosoma brucei strain of interest (e.g., T. b. brucei Lab 110 EATRO)
-
Genz-644131 formulation for injection (e.g., in sterile saline or another appropriate vehicle)
-
Syringes and needles for infection and treatment
-
Microscope slides and coverslips
-
Tail snip equipment for blood collection
-
Animal housing and monitoring facilities
Procedure:
-
Infection: Infect groups of five mice each by intraperitoneal (i.p.) injection with 2.5 x 10^5 parasites on day 0.[1]
-
Treatment Initiation: Begin treatment on day 1 post-infection.
-
Dosing: Administer Genz-644131 via i.p. injection at the desired dose regimens (e.g., 1, 2.5, 5 mg/kg/day) either once a day (QD) or twice a day (BID) for 4 consecutive days.[1] A control group should receive the vehicle only.
-
Parasitemia Monitoring: Assess parasitemia twice weekly by microscopic examination of a wet blood smear obtained from a tail snip. Examine at least 20 microscopic fields.
-
Cure Assessment: An animal is considered cured if no parasites are detected in the blood for a period of 60 days post-treatment.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
Genz-644131 is a highly effective inhibitor of trypanosomal AdoMetDC, demonstrating potent activity against both drug-sensitive and drug-resistant strains of Trypanosoma brucei in vitro and in acute in vivo models. Its improved pharmacokinetic profile compared to its parent compound makes it a valuable tool for research into the polyamine biosynthesis pathway and a promising lead for the development of new anti-trypanosomal therapeutics. The protocols and data presented here provide a solid foundation for researchers to incorporate Genz-644131 into their studies of trypanosomal infections.
References
- 1. Trypanocidal Activity of 8-Methyl-5′-{[(Z)-4-Aminobut-2-enyl]-(Methylamino)}Adenosine (Genz-644131), an Adenosylmethionine Decarboxylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trypanocidal activity of 8-methyl-5'-{[(Z)-4-aminobut-2-enyl]-(methylamino)}adenosine (Genz-644131), an adenosylmethionine decarboxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 8-(Methylamino)adenosine Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 8-(Methylamino)adenosine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the common method of nucleophilic substitution of 8-bromoadenosine (B559644) with methylamine (B109427).
Question: The reaction from 8-bromoadenosine to this compound is not going to completion. What are the possible causes and solutions?
Answer:
Low conversion rates can be attributed to several factors:
-
Insufficient Reaction Time or Temperature: The nucleophilic aromatic substitution at the C8 position of the purine (B94841) ring can be sluggish. Ensure the reaction is running for the recommended time and at the appropriate temperature. Depending on the solvent and concentration, this reaction may require elevated temperatures (e.g., 80-120 °C) in a sealed vessel to proceed efficiently.
-
Inactivated Reagents:
-
8-Bromoadenosine Quality: Ensure the starting material is pure and dry. Impurities can interfere with the reaction.
-
Methylamine Concentration: Use a significant excess of methylamine to drive the reaction forward. If using a solution of methylamine, ensure its concentration is accurate. If using methylamine gas, ensure efficient delivery into the reaction mixture.
-
-
Poor Solubility: 8-Bromoadenosine may have limited solubility in some organic solvents. Ensure a suitable solvent is used that can dissolve the starting material at the reaction temperature. Common solvents for this type of reaction include ethanol (B145695), isopropanol (B130326), or DMF.
-
Presence of Water: While some protocols may use aqueous methylamine, excessive water can sometimes hinder the reaction in certain solvent systems. If using an anhydrous solvent, ensure all reagents and glassware are properly dried.
Recommended Actions:
-
Increase the reaction temperature in increments of 10 °C, monitoring for product formation and decomposition by TLC or LC-MS.
-
Extend the reaction time, checking for progress every few hours.
-
Increase the molar excess of methylamine.
-
Consider switching to a different solvent with better solubilizing properties for 8-bromoadenosine, such as DMF or NMP.
Question: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
Answer:
The formation of multiple products is a common issue. Potential side products include:
-
Unreacted 8-Bromoadenosine: This is the most common "impurity."
-
Products of N-methylation: Methylamine could potentially react with the exocyclic N6-amino group or at other nitrogen atoms on the purine ring, although reaction at the C8 position is generally favored under these conditions.
-
Ribose Hydroxyl Group Reactions: While less likely under standard conditions, protection of the ribose hydroxyl groups (e.g., as acetonide or silyl (B83357) ethers) may be necessary if harsh conditions are used, to prevent side reactions.
-
Degradation Products: Adenosine (B11128) analogs can be sensitive to prolonged heating or extreme pH, leading to degradation.
Identification and Mitigation:
-
Use LC-MS to identify the mass of the side products. This can help in elucidating their structures.
-
Compare the TLC or HPLC retention times with that of the starting material.
-
To minimize side products, optimize reaction conditions (temperature, time, and stoichiometry of reagents). Using a minimal effective temperature and reaction time can reduce the formation of degradation products.
Question: I am having difficulty purifying this compound by column chromatography. What conditions should I use?
Answer:
Purification of polar molecules like nucleoside analogs can be challenging.
-
Stationary Phase: Silica (B1680970) gel is commonly used. However, for very polar compounds, reverse-phase silica (C18) may provide better separation.
-
Mobile Phase:
-
For Silica Gel: A gradient of methanol (B129727) in dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃) is a good starting point. For example, a gradient from 0% to 20% methanol in DCM. Adding a small amount of ammonium (B1175870) hydroxide (B78521) (0.1-1%) to the mobile phase can help to reduce tailing of the product on the silica gel.
-
For C18 Silica: A gradient of methanol or acetonitrile (B52724) in water is typically used. A buffer, such as triethylammonium (B8662869) acetate (B1210297) (TEAA) or ammonium formate, can be added to improve peak shape.
-
Troubleshooting Purification:
-
Co-elution with Starting Material: If the product and starting material (8-bromoadenosine) are difficult to separate, try a shallower solvent gradient.
-
Product Tailing: Add a small amount of a basic modifier like triethylamine (B128534) or ammonium hydroxide to the mobile phase for normal-phase chromatography.
-
Low Recovery: The product might be sticking to the column. Ensure the final mobile phase composition is polar enough to elute the compound completely. Flushing the column with a highly polar solvent (e.g., 50% methanol in DCM with 1% NH₄OH) after the product has eluted can help recover any strongly adsorbed material.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common and straightforward method is the nucleophilic aromatic substitution of 8-bromoadenosine with methylamine. The reaction is typically carried out in a polar solvent like ethanol or isopropanol in a sealed tube at elevated temperatures.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). On a silica gel TLC plate, this compound is expected to be more polar (lower Rf value) than 8-bromoadenosine. For HPLC, a reverse-phase C18 column can be used, where the product will likely have a different retention time than the starting material.
Q3: What are suitable conditions for HPLC analysis of this compound?
A3: A reverse-phase HPLC method is generally suitable. The table below provides a starting point for method development.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Column Temperature | 25-40 °C |
Note: These are general conditions and may need to be optimized for your specific instrument and sample.
Q4: Is it possible to purify this compound by recrystallization?
A4: Yes, recrystallization can be an effective final purification step if the crude product is sufficiently pure. The choice of solvent is critical. A common approach for adenosine analogs is to dissolve the crude material in a minimal amount of a hot polar solvent (like water or an alcohol/water mixture) and allow it to cool slowly to form crystals.[1] Experimentation with different solvent systems (e.g., ethanol/water, methanol, isopropanol) is recommended to find the optimal conditions.
Q5: What are the expected NMR chemical shifts for this compound?
Experimental Protocols
Synthesis of this compound from 8-Bromoadenosine
Disclaimer: This is a representative protocol based on general procedures for similar reactions. It should be adapted and optimized as necessary. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a pressure tube, add 8-bromoadenosine (1.0 eq).
-
Add a suitable solvent such as ethanol or isopropanol.
-
Add an aqueous or alcoholic solution of methylamine (10-20 eq).
-
Seal the tube tightly and heat the reaction mixture at 80-100 °C with stirring.
-
Monitor the reaction by TLC (e.g., 10% MeOH in DCM) or HPLC.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
The crude residue can then be purified by column chromatography or recrystallization.
Visualizations
References
Technical Support Center: Optimizing 8-(Methylamino)adenosine Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 8-(Methylamino)adenosine in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Genz-644131, is an analog of the S-adenosylmethionine decarboxylase (AdoMetDC) inhibitor, MDL-73811.[1] Its primary mechanism of action is the inhibition of AdoMetDC, an essential enzyme in the polyamine biosynthesis pathway.[1] This pathway is crucial for cell growth and proliferation.
Q2: What is a typical starting concentration range for this compound in in vitro assays?
Based on studies of its trypanocidal activity, initial screening concentrations can range from 0.1 µM to 100 µM.[1] However, for other cell-based assays, it is advisable to perform a dose-response experiment starting from a low nanomolar range up to a high micromolar range (e.g., 1 nM to 100 µM) to determine the optimal concentration for your specific cell type and assay.
Q3: How should I prepare a stock solution of this compound?
This compound is a purine (B94841) nucleoside analog.[2] Like many similar compounds, it is often soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it to the final desired concentration in your aqueous assay buffer or cell culture medium. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: What are the potential off-target effects of this compound?
As an adenosine (B11128) analog, this compound has the potential to interact with adenosine receptors (A1, A2A, A2B, A3), which can modulate various physiological processes.[3] It is important to consider these potential off-target effects when interpreting experimental results. For example, 8-alkylamino-substituted analogs of N6-cyclopentyladenosine have been shown to act as partial agonists for adenosine A1 receptors.[3]
Q5: Is this compound expected to be cytotoxic?
Yes, as an inhibitor of a key enzyme in the polyamine biosynthesis pathway, this compound is expected to exhibit cytotoxic effects, particularly at higher concentrations or with prolonged exposure, by inhibiting cell growth and proliferation.[1] Cytotoxicity should be assessed for your specific cell line using standard assays such as MTT or LDH assays.
Troubleshooting Guides
Problem 1: No observable effect of this compound in the assay.
-
Possible Cause: The concentration used is too low.
-
Solution: Perform a dose-response experiment with a wider range of concentrations, starting from the nanomolar range and extending into the high micromolar range.
-
-
Possible Cause: The compound has degraded.
-
Solution: Prepare a fresh stock solution from a new vial of the compound. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.
-
-
Possible Cause: The cell type is not sensitive to the compound's mechanism of action.
-
Solution: Research the expression and activity of S-adenosylmethionine decarboxylase in your cell line. Consider using a positive control cell line known to be sensitive to AdoMetDC inhibitors.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Extend the incubation time of the compound with the cells. A time-course experiment can help determine the optimal duration for observing an effect.
-
Problem 2: High background or inconsistent results.
-
Possible Cause: Precipitation of the compound in the assay medium.
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is low and compatible with your assay medium. Visually inspect the medium for any signs of precipitation after adding the compound. Consider a brief sonication of the stock solution before dilution.
-
-
Possible Cause: Off-target effects are interfering with the assay readout.
-
Solution: If you suspect off-target effects, such as activation of adenosine receptors, consider co-treatment with a broad-spectrum adenosine receptor antagonist to see if it mitigates the inconsistent results.[3]
-
-
Possible Cause: Variability in cell seeding density.
-
Solution: Ensure a uniform cell number is seeded in each well. Use a cell counter for accurate cell quantification.
-
Problem 3: Unexpected cytotoxicity observed at low concentrations.
-
Possible Cause: The cell line is highly sensitive to the inhibition of polyamine biosynthesis.
-
Solution: Perform a detailed cytotoxicity assay (e.g., MTT, LDH, or apoptosis assays) to determine the precise IC50 value for cytotoxicity in your cell line. Adjust the experimental concentrations to be below the toxic threshold if you are studying non-cytotoxic effects.
-
-
Possible Cause: The compound is contaminated.
-
Solution: Verify the purity of the this compound. If in doubt, obtain a new batch from a reputable supplier.
-
Data Presentation
Table 1: In Vitro Activity of this compound (Genz-644131) against Trypanosoma Species
| Trypanosome Strain | IC50 (µM) |
| T. b. brucei Lab 110 EATRO | 0.1 |
| T. b. rhodesiense KETRI 243 | 1.0 |
| T. b. rhodesiense KETRI 2538 | 10 |
Data extracted from in vitro trypanosome growth inhibition assays.[1]
Experimental Protocols
Protocol: Determination of IC50 for Growth Inhibition in a Cell Line
This protocol provides a general framework for determining the 50% inhibitory concentration (IC50) of this compound on the proliferation of a chosen cell line.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Appropriate cell culture medium and supplements
-
Adherent or suspension cells of interest
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, resazurin)
-
Plate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C.
-
Cell Seeding:
-
For adherent cells, seed at a density that will allow for logarithmic growth throughout the experiment (e.g., 2,000-10,000 cells/well). Allow cells to attach overnight.
-
For suspension cells, seed directly before adding the compound at a similar density.
-
-
Compound Dilution and Treatment:
-
Prepare a serial dilution of the this compound stock solution in cell culture medium to achieve final concentrations ranging from, for example, 1 nM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Remove the old medium (for adherent cells) and add the medium containing the different concentrations of the compound.
-
-
Incubation: Incubate the plate for a period relevant to the cell doubling time and the expected onset of action of the compound (e.g., 48-72 hours).
-
Cell Proliferation Assay:
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Subtract the background reading (medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for IC50 determination.
Caption: Troubleshooting decision tree for no effect.
References
- 1. Trypanocidal Activity of 8-Methyl-5′-{[(Z)-4-Aminobut-2-enyl]-(Methylamino)}Adenosine (Genz-644131), an Adenosylmethionine Decarboxylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Thueringer Entomologenverband [ento.gentaur.de]
- 3. 8-Alkylamino-substituted analogs of N6-cyclopentyladenosine are partial agonists for the cardiovascular adenosine A1 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Detection of Low-Abundance 8-(Methylamino)adenosine
Welcome to the technical support center for the detection of 8-(Methylamino)adenosine (m8A). This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the analysis of this low-abundance modified nucleoside. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues during your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the detection of low-abundance this compound.
| Problem | Possible Cause | Recommended Solution |
| No or Low Signal of this compound | Insufficient sample amount. | Increase the starting amount of RNA or biological material. Consider enrichment techniques for modified nucleosides if possible. |
| Inefficient enzymatic digestion of RNA. | Optimize the digestion protocol. Ensure the use of high-purity nucleases and phosphatase. Consider a sequential digestion with multiple enzymes. | |
| Degradation of this compound during sample preparation. | Minimize freeze-thaw cycles. Process samples on ice and use RNase inhibitors. Ensure the pH of buffers is neutral or slightly acidic to prevent potential degradation of modified nucleosides. | |
| Poor ionization efficiency in the mass spectrometer. | Optimize mass spectrometer source parameters. Consider using a different ionization technique (e.g., APCI if ESI is not efficient). Derivatization of the nucleoside can also improve ionization. | |
| Suboptimal liquid chromatography separation. | Optimize the LC gradient and column chemistry. Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective for retaining and separating polar molecules like nucleosides.[1] | |
| High Background Noise or Interfering Peaks | Matrix effects from complex biological samples. | Improve sample cleanup procedures. Use solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances. |
| Contamination from reagents or labware. | Use high-purity solvents and reagents. Pre-wash all labware with RNase-free water. | |
| Co-elution with other isobaric compounds. | Optimize chromatographic separation to resolve the peak of interest from interfering compounds. Utilize high-resolution mass spectrometry (HRMS) to differentiate between compounds with the same nominal mass. | |
| Poor Reproducibility of Quantitative Results | Inconsistent sample preparation. | Standardize all steps of the sample preparation protocol. Use an internal standard, preferably a stable isotope-labeled version of this compound, to account for variability. |
| Variability in instrument performance. | Regularly calibrate and maintain the LC-MS/MS system. Monitor system suitability by injecting a standard sample at the beginning and end of each batch. | |
| Inaccurate quantification due to low signal-to-noise ratio. | Increase sample concentration or injection volume. Optimize MS parameters for maximum sensitivity for the specific transition of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in detecting low-abundance this compound?
A1: The primary challenge is its low physiological concentration, which often falls below the limit of detection of standard analytical methods. This necessitates highly sensitive instrumentation, such as triple quadrupole mass spectrometers, and optimized protocols to enrich the sample and enhance the signal-to-noise ratio.
Q2: Which analytical technique is most suitable for the quantification of this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of modified nucleosides like this compound.[1][2] This technique allows for the separation of the analyte from a complex matrix and its unambiguous detection based on its specific mass-to-charge ratio and fragmentation pattern.
Q3: How can I improve the sensitivity of my LC-MS/MS method for this compound?
A3: To improve sensitivity, you can:
-
Optimize Sample Preparation: Concentrate your sample and use efficient extraction methods to remove interfering matrix components.
-
Enhance Chromatographic Performance: Use a column and mobile phase that provide good retention and peak shape for this compound. HILIC columns are often a good choice for polar analytes.[1]
-
Fine-tune Mass Spectrometer Parameters: Optimize the ionization source conditions (e.g., spray voltage, gas flow, temperature) and collision energy for the specific precursor and product ions of this compound.
-
Consider Derivatization: Chemical derivatization can improve the chromatographic properties and ionization efficiency of the analyte.
Q4: Are there any commercially available standards for this compound?
A4: The availability of commercial standards for specific modified nucleosides can be limited. It is recommended to check with suppliers specializing in nucleoside chemistry and standards. If a standard is not available, custom synthesis may be an option.
Q5: What are the expected mass transitions for this compound in MS/MS?
A5: While specific experimental data for this compound is scarce, the fragmentation of nucleosides typically involves the cleavage of the glycosidic bond between the base and the ribose sugar. For this compound (molecular weight to be calculated based on its structure), the precursor ion would be [M+H]+. The major product ion would likely correspond to the protonated methylamino-adenine base. The exact m/z values would need to be determined experimentally.
Experimental Protocols
Protocol 1: Generic Protocol for Quantification of this compound in RNA by LC-MS/MS
This protocol provides a general framework. Optimization will be required for specific sample types and instrumentation.
1. RNA Isolation and Digestion:
-
Isolate total RNA from the biological sample using a standard method (e.g., Trizol extraction followed by isopropanol (B130326) precipitation).
-
Quantify the RNA using a spectrophotometer.
-
To 1-10 µg of total RNA, add nuclease P1 buffer and nuclease P1 enzyme. Incubate at 37°C for 2 hours.
-
Add alkaline phosphatase and its buffer. Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleotides to nucleosides.
-
Stop the reaction by adding a suitable solvent, such as acetonitrile.
2. Sample Cleanup:
-
Centrifuge the digested sample to pellet any precipitated proteins or enzymes.
-
Transfer the supernatant to a new tube.
-
For complex matrices, further cleanup using solid-phase extraction (SPE) with a C18 or mixed-mode cartridge may be necessary.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A HILIC column (e.g., Waters Acquity UPLC BEH Amide) is recommended for good retention of polar nucleosides.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous content. An example gradient could be:
-
0-2 min: 95% B
-
2-10 min: Linear gradient to 50% B
-
10-12 min: Hold at 50% B
-
12-13 min: Return to 95% B
-
13-20 min: Re-equilibration at 95% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion [M+H]+: To be determined based on the exact mass of this compound.
-
Product Ion: To be determined by infusing a standard (if available) and performing a product ion scan. The most intense and stable fragment ion should be chosen for quantification.
-
Optimize collision energy and other source parameters for the specific instrument.
-
4. Quantification:
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Prepare a calibration curve using a serial dilution of an this compound standard (if available).
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Spike all samples and standards with a known concentration of a suitable internal standard (ideally, a stable isotope-labeled this compound).
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Calculate the concentration of this compound in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Visualizations
Hypothetical Signaling Pathway of this compound
Since this compound is an analog of adenosine (B11128), it may interact with adenosine receptors and downstream signaling pathways. This diagram illustrates a hypothetical pathway based on known adenosine signaling.
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow for Detecting this compound
This diagram outlines the key steps in the analytical workflow for detecting and quantifying this compound in a biological sample.
Caption: Workflow for this compound detection.
Logical Relationship: Troubleshooting Low Signal
This diagram illustrates the logical steps to troubleshoot a low or absent signal for this compound.
Caption: Troubleshooting logic for low signal.
References
improving the stability of 8-(Methylamino)adenosine in solution
Technical Support Center: 8-(Methylamino)adenosine
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on . Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you navigate potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: For stock solutions, it is recommended to use anhydrous dimethyl sulfoxide (B87167) (DMSO). This compound is generally soluble in DMSO, which can be stored at -20°C or -80°C for extended periods. For aqueous working solutions, it is crucial to use high-purity water (e.g., Milli-Q) or a buffer suitable for your experimental system. When preparing aqueous solutions from a DMSO stock, ensure the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced effects on your experiment.
Q2: What are the optimal storage conditions for this compound solutions?
A2: Solid this compound should be stored at -20°C. DMSO stock solutions are best stored at -80°C in small aliquots to minimize freeze-thaw cycles. Aqueous solutions of this compound are expected to be less stable and should be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, it is advisable to store them at 4°C for no longer than 24 hours. The stability of adenosine (B11128), a related compound, has been shown to be good in aqueous solutions at refrigerated and room temperatures for up to 14 days, but the methylamino group at the 8-position may alter this stability profile.
Q3: How can I tell if my this compound solution has degraded?
A3: Signs of degradation can include a decrease in the biological activity of the compound in your assays, changes in the physical appearance of the solution (e.g., color change, precipitation), or the appearance of new peaks in your analytical chromatogram (e.g., HPLC). To definitively assess degradation, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to separate and quantify the parent compound and any degradation products.
Q4: What is the likely degradation pathway for this compound in aqueous solution?
A4: The degradation of purine (B94841) nucleosides can occur through several pathways. A likely non-enzymatic degradation pathway for this compound in aqueous solution is the hydrolysis of the N-glycosidic bond that links the purine base to the ribose sugar. This would result in the formation of 8-(methylamino)adenine and D-ribose. Additionally, oxidation of the purine ring or the methylamino group could occur, especially in the presence of reactive oxygen species. In biological systems, enzymatic degradation by adenosine deaminase or other nucleoside-modifying enzymes could also be a factor.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in my experiment. | Degradation of this compound in the working solution. | Prepare fresh working solutions immediately before each experiment. If using a stock solution, ensure it has been stored properly and has not undergone multiple freeze-thaw cycles. Consider performing a time-course experiment to determine the stability of the compound under your specific experimental conditions. |
| Precipitation is observed in my aqueous working solution. | The concentration of this compound exceeds its solubility in the aqueous buffer. | Decrease the concentration of the working solution. If using a DMSO stock, ensure the final DMSO concentration is not causing the compound to precipitate. You may also consider using a co-solvent, but be sure to test its compatibility with your experimental system. |
| I see unexpected peaks in my HPLC analysis. | These could be degradation products of this compound. | Use a stability-indicating HPLC method to identify and quantify the parent compound and any new peaks. Compare the chromatogram of a freshly prepared solution to that of an aged or stressed sample to confirm if the new peaks are due to degradation. |
| My experimental results are inconsistent. | This could be due to variable stability of this compound under slightly different experimental setups. | Standardize all experimental parameters, including buffer composition, pH, temperature, and light exposure. Always prepare fresh solutions and handle them consistently across all experiments. |
Data on the Stability of Adenosine (for reference)
| Concentration | Solvent/Diluent | Storage Temperature | Stability (Time to reach 90% of initial concentration) |
| 50, 100, and 220 µg/mL | 0.9% Sodium Chloride Injection | 2-8°C and 23-25°C | > 14 days |
| 50, 100, and 220 µg/mL | 5% Dextrose Injection | 2-8°C and 23-25°C | > 14 days |
| 0.08 and 0.33 mg/mL | Cardioplegic solutions | 4°C and 23°C | > 14 days |
Data is for adenosine and is intended for reference only.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol provides a general method for assessing the stability of this compound in solution using reverse-phase high-performance liquid chromatography (RP-HPLC). This method should be optimized for your specific instrumentation and experimental needs.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium formate (B1220265) (or other suitable buffer salt)
-
Formic acid (or other suitable acid for pH adjustment)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions (starting point for optimization):
-
Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 4.0 with formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
4. Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in DMSO (e.g., 10 mg/mL). Further dilute with the mobile phase A to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Prepare a solution of this compound in the desired solvent system at a known concentration.
-
Forced Degradation Study (for method validation): To ensure the method is stability-indicating, subject the this compound solution to stress conditions:
-
Acidic: Add 0.1 M HCl and incubate at 60°C.
-
Basic: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidative: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal: Incubate the solution at 60°C.
-
Photolytic: Expose the solution to UV light. Neutralize the acidic and basic samples before injection.
-
-
Analysis: Inject the calibration standards, the freshly prepared sample (time zero), and the stressed samples into the HPLC system.
-
Data Analysis:
-
Generate a calibration curve from the peak areas of the standard solutions.
-
Determine the concentration of this compound in your samples at different time points.
-
Calculate the percentage of the initial concentration remaining over time.
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In the chromatograms of the stressed samples, ensure that the degradation product peaks are well-resolved from the parent peak.
-
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting decision tree for stability issues.
Technical Support Center: Overcoming Off-Target Effects of 8-(Methylamino)adenosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and overcome potential off-target effects of 8-(Methylamino)adenosine in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Genz-644131, is an adenosine (B11128) analog. Its primary and well-characterized mechanism of action is the inhibition of the enzyme S-adenosylmethionine decarboxylase (AdoMetDC)[1]. AdoMetDC is a critical enzyme in the polyamine biosynthesis pathway, responsible for the production of spermidine (B129725) and spermine, which are essential for cell growth and proliferation[1]. By inhibiting AdoMetDC, this compound disrupts polyamine synthesis, which can lead to cytotoxic effects in rapidly dividing cells.
Q2: What are the potential off-target effects of this compound?
Due to its structural similarity to adenosine, this compound has the potential to interact with other adenosine-binding proteins. While specific off-target interactions for this compound are not extensively documented in publicly available literature, potential off-target classes could include:
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Adenosine Receptors: There are four subtypes of adenosine receptors (A1, A2A, A2B, and A3) which are G protein-coupled receptors involved in a wide range of physiological processes[2]. Interaction with these receptors could lead to unintended signaling cascades.
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Kinases: Many kinases utilize ATP, an adenosine derivative, as a phosphate (B84403) donor. Adenosine analogs can sometimes compete with ATP for binding to the kinase active site.
-
Other Nucleoside-Binding Proteins: This includes enzymes involved in nucleic acid metabolism and other metabolic pathways.
It is crucial to experimentally verify any potential off-target effects in the specific cell system being used.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
Differentiating between on-target and off-target effects is a critical aspect of validating your experimental findings. Here are several strategies:
-
Rescue Experiments: Attempt to rescue the observed phenotype by providing the downstream products of the inhibited pathway. For AdoMetDC inhibition, this would involve supplementing the cell culture medium with polyamines like spermidine or spermine. If the phenotype is reversed, it strongly suggests an on-target effect.
-
Use of Structurally Unrelated Inhibitors: Employ another AdoMetDC inhibitor with a different chemical scaffold. If this unrelated inhibitor phenocopies the effects of this compound, it provides further evidence for an on-target mechanism.
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Target Knockdown/Knockout: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of AdoMetDC. If the phenotype of AdoMetDC knockdown/knockout cells resembles that of cells treated with this compound, it supports an on-target effect.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to AdoMetDC within intact cells. A thermal shift indicates target engagement.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in cell-based assays.
| Problem | Possible Cause | Suggested Solution |
| Unexpected or inconsistent cell death | Off-target cytotoxicity: this compound may be affecting other essential cellular processes. | 1. Perform a dose-response curve: Determine the EC50 for cell viability and compare it to the IC50 for AdoMetDC inhibition. A large discrepancy may suggest off-target effects. 2. Conduct a Cellular Thermal Shift Assay (CETSA): To confirm target engagement at the concentrations used in your viability assays. 3. Perform rescue experiments: Supplement with spermidine/spermine to see if the cytotoxicity can be reversed. |
| Observed phenotype does not match expected outcome of AdoMetDC inhibition | Off-target signaling: The compound may be activating or inhibiting other signaling pathways. | 1. Profile against likely off-targets: Screen this compound against a panel of adenosine receptors and kinases. 2. Use pathway-specific inhibitors: Combine this compound with inhibitors of suspected off-target pathways to see if the phenotype is altered. 3. Employ a target knockdown/knockout system: Compare the phenotype of compound-treated cells with that of AdoMetDC-deficient cells. |
| High background or variability in AdoMetDC activity assay | Assay conditions are not optimal. | 1. Optimize substrate concentration: Use a concentration of S-adenosylmethionine close to its Km for AdoMetDC. 2. Ensure linearity of the assay: Check that the product formation is linear with respect to time and enzyme concentration. 3. Use fresh reagents: Prepare fresh buffers and substrate solutions for each experiment. |
| Difficulty confirming target engagement in cells | Insufficient intracellular concentration or rapid metabolism of the compound. | 1. Perform a time-course experiment: Measure AdoMetDC activity at different time points after treatment. 2. Use a higher concentration of the compound: Be mindful of potential off-target effects at higher concentrations. 3. Employ CETSA: This method directly measures target engagement in the cellular environment. |
Data Presentation
Table 1: Illustrative Potency of this compound (Genz-644131)
| Target | Assay Type | IC50 / EC50 (nM) | Reference |
| Trypanosoma brucei AdoMetDC | Enzyme Activity Assay | ~5 | Fictional Data |
| Human AdoMetDC | Enzyme Activity Assay | ~25 | Fictional Data |
| Cell Viability (e.g., HeLa cells) | Cellular Assay (72h) | >1000 | Fictional Data |
| Adenosine Receptor A1 | Radioligand Binding | >10,000 | Fictional Data |
| Adenosine Receptor A2A | Radioligand Binding | >10,000 | Fictional Data |
| Representative Kinase (e.g., PKA) | Kinase Activity Assay | >10,000 | Fictional Data |
Note: The quantitative data in this table is for illustrative purposes to demonstrate how to present on-target versus off-target activity. Researchers should determine these values for their specific experimental system.
Experimental Protocols
Protocol 1: Cellular S-adenosylmethionine Decarboxylase (AdoMetDC) Activity Assay
This assay measures the activity of AdoMetDC in cell lysates by quantifying the release of ¹⁴CO₂ from [carboxyl-¹⁴C]-S-adenosylmethionine.
Materials:
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Cells of interest
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This compound
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Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.5, 2.5 mM DTT, 0.1 mM EDTA, 1 mM putrescine)
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[carboxyl-¹⁴C]-S-adenosylmethionine
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Scintillation vials and fluid
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Scintillation counter
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cells in Lysis Buffer by sonication or freeze-thaw cycles.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Enzyme Reaction: In a sealed tube, mix a defined amount of cell lysate with [carboxyl-¹⁴C]-S-adenosylmethionine.
-
Incubation: Incubate at 37°C for a predetermined time within the linear range of the assay.
-
CO₂ Trapping: Stop the reaction by adding acid (e.g., 1 M HCl) and trap the released ¹⁴CO₂ on a filter paper soaked in a scintillation-compatible base.
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Quantification: Place the filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific activity of AdoMetDC (e.g., in pmol CO₂/min/mg protein) and determine the IC50 of this compound.
Protocol 2: Cell Viability Assay (e.g., using Resazurin)
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
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Cells of interest
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This compound
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96-well plates
-
Resazurin-based cell viability reagent
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Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add the resazurin-based reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the EC50.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA methods to confirm target engagement.
Materials:
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Cells of interest
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This compound
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PBS with protease inhibitors
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PCR tubes
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Thermocycler
-
Equipment for cell lysis (e.g., sonicator)
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Equipment for protein analysis (e.g., SDS-PAGE and Western blot)
-
Antibody against AdoMetDC
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermocycler for a short duration (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Centrifuge to pellet precipitated proteins.
-
Protein Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble AdoMetDC by Western blotting.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore direct binding.
Visualizations
Caption: A flowchart illustrating the logic for differentiating on-target from off-target effects.
Caption: The polyamine biosynthesis pathway and the point of inhibition by this compound.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
References
Technical Support Center: Quantification of 8-(Methylamino)adenosine by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the protocol refinement of 8-(Methylamino)adenosine quantification using Liquid Chromatography-Mass Spectrometry (LC-MS). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal mass spectrometry parameters for detecting this compound?
A1: For optimal detection of this compound using tandem mass spectrometry (MS/MS), it is crucial to use the correct precursor and product ion pair. The molecular weight of this compound is 296.28 g/mol .[1] Therefore, in positive electrospray ionization mode (ESI+), the protonated molecule [M+H]⁺ is monitored as the precursor ion. The most common fragmentation of nucleosides involves the cleavage of the glycosidic bond, resulting in the loss of the ribose sugar.
A summary of the recommended mass spectrometry parameters is provided in the table below.
| Parameter | Value |
| Analyte | This compound |
| Molecular Weight | 296.28 g/mol [1] |
| Precursor Ion (Q1) [M+H]⁺ | m/z 297.3 |
| Fragmentation | Loss of Ribose Group |
| Product Ion (Q3) | m/z 165.1 |
| Ionization Mode | ESI+ |
Q2: What type of liquid chromatography column is best suited for this compound analysis?
A2: Reversed-phase columns, such as a C18 or C8, are commonly and successfully used for the separation of adenosine (B11128) and its analogs. For highly polar molecules, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective alternative. The choice will depend on the specific matrix and potential interferences.
Q3: How should I prepare my biological samples for analysis?
A3: Sample preparation is a critical step to ensure accurate quantification and minimize matrix effects. The appropriate method depends on the biological matrix.
-
Plasma/Serum: Protein precipitation is a common first step. This can be achieved by adding a cold organic solvent like acetonitrile (B52724) or methanol (B129727) (typically in a 3:1 ratio of solvent to sample), followed by centrifugation to pellet the precipitated proteins. The resulting supernatant can then be diluted or directly injected.
-
Urine: A simple "dilute and shoot" approach is often sufficient after centrifugation to remove particulates.
-
Tissue Homogenates: After homogenization, protein precipitation is necessary. For complex matrices, a solid-phase extraction (SPE) step may be required to further clean up the sample and enrich the analyte.
Q4: Is this compound stable during sample storage and preparation?
A4: While specific stability data for this compound is not extensively documented, adenosine itself is known to be relatively stable in solution, especially when stored at low temperatures. It is recommended to keep samples on ice during preparation and store them at -80°C for long-term storage to minimize potential degradation.
Experimental Protocols
LC-MS/MS Method for this compound Quantification
This table outlines a typical LC-MS/MS protocol that can be used as a starting point for method development.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (50:50) |
| Gradient | 0-2% B (0-1 min), 2-50% B (1-5 min), 50-95% B (5-6 min), 95% B (6-7 min), 95-2% B (7-7.1 min), 2% B (7.1-9 min) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI+ |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transition | 297.3 -> 165.1 |
Troubleshooting Guide
This section addresses common issues encountered during the quantification of this compound by LC-MS.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal/Peak | Incorrect MS parameters (precursor/product ions). | Verify the MRM transition is set to 297.3 -> 165.1. |
| Poor ionization efficiency. | Optimize source parameters (capillary voltage, temperatures). Consider a different mobile phase additive (e.g., ammonium (B1175870) formate). | |
| Analyte degradation. | Ensure samples are kept cold during preparation and analysis. | |
| Poor Peak Shape (Tailing) | Secondary interactions with the column. | Add a small amount of a competing base to the mobile phase. Use a column with high-purity silica. |
| Column overload. | Dilute the sample or inject a smaller volume. | |
| Poor Peak Shape (Splitting) | Issue with the column or guard column. | Replace the guard column. If the problem persists, replace the analytical column. |
| Injector problem. | Ensure the injector needle is properly seated and not clogged. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system. |
| Matrix effects (ion suppression). | Improve sample cleanup (e.g., use SPE). Adjust chromatography to separate the analyte from interfering matrix components. | |
| Inconsistent Results | Inconsistent sample preparation. | Standardize the sample preparation protocol. Use an internal standard. |
| System instability. | Allow the LC-MS system to equilibrate fully before analysis. Monitor system suitability throughout the run. |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for LC-MS analysis.
References
minimizing degradation of 8-(Methylamino)adenosine during RNA extraction
Welcome to the Technical Support Center for researchers working with 8-(Methylamino)adenosine. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) to help you minimize the degradation of this modified nucleoside during RNA extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during RNA extraction?
This compound is a modified nucleoside that can be incorporated into RNA molecules. Like many modified nucleosides, it can be sensitive to the harsh chemical conditions used in standard RNA extraction protocols. The primary concerns are the acidic environment and the presence of strong denaturants, which can lead to the chemical alteration or degradation of the molecule, potentially compromising downstream analysis.
Q2: What are the potential degradation pathways for this compound during RNA extraction?
While specific degradation pathways for this compound have not been extensively documented in the context of RNA extraction, based on the chemical properties of similar N-alkylated purines, two primary risks are:
-
Acid-catalyzed Hydrolysis: Standard RNA extraction protocols using reagents like TRIzol® create an acidic environment (pH 4-5). This low pH can promote the hydrolysis of the N-glycosidic bond that connects the purine (B94841) base to the ribose sugar, leading to depurination.
-
Chemical Modification by Reagents: Although less characterized, there is a potential for reactive reagents used during extraction to modify the 8-(methylamino) group.
Q3: Can I use a standard TRIzol® or other acid guanidinium (B1211019) thiocyanate-phenol-chloroform (AGPC) based method for RNA extraction?
Standard AGPC-based methods can be used, but with caution, as the acidic pH poses a risk of degradation. If you must use an AGPC-based method, it is crucial to work quickly, keep the samples cold, and consider neutralizing the aqueous phase immediately after separation from the organic phase. A modified, neutral pH protocol is highly recommended to enhance the stability of this compound.
Q4: Are there alternative RNA extraction methods that are gentler for modified nucleosides?
Yes, methods that avoid strongly acidic conditions are preferable. These include:
-
Neutral pH Phenol-Chloroform Extraction: Performing the extraction at a neutral pH (7.0-8.0) will keep both RNA and DNA in the aqueous phase, but will minimize the risk of acid-catalyzed hydrolysis of the modified nucleoside.[1][2] This will require a subsequent DNase treatment to remove contaminating DNA.
-
Column-based Kits with Modified Lysis Buffers: Many commercial spin-column kits use lysis buffers that may be less harsh than traditional AGPC reagents. It is advisable to consult the manufacturer's information regarding the pH of the lysis and binding buffers.
-
Gentle Lysis Buffers: Using lysis buffers containing non-ionic detergents (e.g., NP-40) and protease inhibitors can be a milder approach, although lysis efficiency may vary depending on the sample type.
Q5: How can I assess the integrity of this compound in my extracted RNA?
Assessing the integrity of a specific modified nucleoside within an RNA sample typically requires sensitive analytical techniques such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for identifying and quantifying modified nucleosides.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify nucleosides after enzymatic digestion of the RNA.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no signal for this compound in downstream analysis. | Degradation of the modified nucleoside during extraction due to acidic conditions. | Switch to a neutral pH RNA extraction protocol. If using an AGPC-based method, work quickly and on ice to minimize exposure to acidic conditions. |
| Co-precipitation of inhibitors. | Ensure complete removal of phenol (B47542) and guanidinium salts by performing multiple ethanol (B145695) washes of the RNA pellet. | |
| Inconsistent results between replicates. | Variable degradation of this compound due to slight differences in extraction timing or temperature. | Standardize the extraction protocol meticulously, paying close attention to incubation times and temperature control. Use a protocol with fewer steps where possible. |
| Incomplete cell lysis. | Ensure complete homogenization of the sample in the lysis buffer before proceeding with the extraction. | |
| Evidence of depurination (e.g., unexpected fragments in analysis). | Acid-catalyzed hydrolysis of the glycosidic bond. | Immediately switch to a neutral pH extraction method. Avoid any steps that involve low pH incubation. |
Recommended Experimental Protocol: Neutral pH Phenol-Chloroform RNA Extraction
This protocol is designed to minimize the degradation of acid-sensitive modified nucleosides like this compound by maintaining a neutral pH throughout the extraction process.
Materials:
-
Neutral Lysis Buffer (NLB): 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1 mM DTT, RNase inhibitors.
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1), pH 7.0-8.0.
-
Chloroform:Isoamyl Alcohol (24:1).
-
3 M Sodium Acetate, pH 5.2 (for precipitation).
-
100% Ethanol (ice-cold).
-
75% Ethanol (ice-cold, prepared with RNase-free water).
-
DNase I, RNase-free.
-
RNase-free water.
Procedure:
-
Sample Lysis:
-
For cell pellets: Resuspend the cell pellet in 1 mL of ice-cold NLB per 1-10 million cells.
-
For tissues: Homogenize the tissue in ice-cold NLB using a mechanical homogenizer.
-
Incubate the lysate on ice for 10 minutes.
-
-
Phase Separation:
-
Add an equal volume of neutral phenol:chloroform:isoamyl alcohol (pH 7.0-8.0) to the lysate.
-
Vortex vigorously for 15-30 seconds.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new RNase-free tube.
-
-
Chloroform Extraction:
-
Add an equal volume of chloroform:isoamyl alcohol to the aqueous phase.
-
Vortex for 15 seconds.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new RNase-free tube.
-
-
RNA Precipitation:
-
Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol.
-
Mix well and incubate at -20°C for at least 1 hour.
-
Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the RNA.
-
-
Washing:
-
Carefully discard the supernatant.
-
Wash the RNA pellet with 1 mL of ice-cold 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Repeat the wash step once.
-
-
Drying and Resuspension:
-
Briefly air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
-
DNase Treatment:
-
Treat the resuspended RNA with DNase I according to the manufacturer's instructions to remove contaminating genomic DNA.
-
Re-purify the RNA using a suitable column-based kit or by repeating the phenol:chloroform extraction followed by precipitation.
-
Visualizations
Caption: Recommended workflow for RNA extraction to minimize degradation of this compound.
Caption: Potential degradation pathway of this compound under acidic extraction conditions.
References
troubleshooting enzymatic assays with 8-(Methylamino)adenosine
Technical Support Center: 8-(Methylamino)adenosine
Welcome to the technical support center for enzymatic assays involving this compound and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary enzymatic targets?
This compound is a modified purine (B94841) nucleoside analog. While the provided search results primarily discuss related compounds like 8-amino-adenosine and other adenosine (B11128) analogs, it is established that modifications to the adenosine structure are common in developing enzyme inhibitors. For instance, 8-amino-adenosine is known to be a transcription inhibitor after being metabolized to its triphosphate form, 8-amino-ATP.[1][2] This active metabolite can compete with ATP and inhibit RNA polymerase II.[2] Another analog, Genz-644131, which has an 8-methyl group, is an inhibitor of S-adenosylmethionine decarboxylase (AdoMetDC), a key enzyme in polyamine metabolism.[3][4]
Given its structure as an adenosine analog, this compound is likely to act as a competitive inhibitor for enzymes that use adenosine or ATP as a substrate. These primarily include:
-
Kinases: Enzymes that catalyze the transfer of phosphate (B84403) groups from ATP to specific substrates.
-
Adenosine Deaminases (ADA): Enzymes that catalyze the deamination of adenosine to inosine.[5][6]
-
Methyltransferases: Depending on the full structure, it could potentially interact with enzymes involved in methylation pathways.
Q2: My assay signal is lower than expected when using this compound as an inhibitor. What are the possible causes?
A lower-than-expected signal (indicating weaker inhibition) can stem from several factors. A systematic approach is necessary to pinpoint the issue.
Possible Causes & Troubleshooting Steps:
-
Compound Instability or Degradation:
-
Action: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) before each experiment.[7] Store the stock solution at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Incorrect ATP Concentration:
-
Action: As an ATP-competitive inhibitor, the apparent potency (IC50) of this compound will be highly dependent on the ATP concentration in the assay.[7][8] Ensure the ATP concentration is appropriate for your specific enzyme, ideally at or below the Michaelis constant (Km), to maximize inhibitor sensitivity.[8]
-
-
Inactive Enzyme:
-
Action: Verify the activity of your enzyme stock using a known potent inhibitor as a positive control. Aliquot the enzyme upon receipt and store it at the recommended temperature to maintain its activity.[7]
-
-
Substrate Quality Issues:
-
Action: Ensure the substrate (e.g., peptide for a kinase assay) is of high purity and correct sequence.[7]
-
Q3: I'm observing a high background signal in my assay. Could this compound be the cause?
A high background signal can complicate data interpretation. While the compound itself is one possibility, other factors are more common culprits.
Possible Causes & Troubleshooting Steps:
-
Compound Interference: Some compounds can intrinsically interfere with the assay's detection method (e.g., auto-fluorescence or signal quenching).[9]
-
Action: Run a control plate containing only the assay buffer, detection reagents, and this compound (at the highest concentration used) without the enzyme or substrate. A high signal in this control indicates direct compound interference.
-
-
Reagent Purity: Impurities in buffers, ATP, or substrates can affect reaction kinetics and lead to high background.[9]
-
Action: Use high-quality, fresh reagents. Test each component individually to isolate the source of the high background.
-
-
Assay Format: Luminescence-based assays that measure ATP consumption (like Kinase-Glo®) are "signal decrease" assays.[10] A high signal indicates low enzyme activity. If your compound also inhibits the luciferase reporter enzyme, it can lead to an artificially low light signal, which might be misinterpreted.[10]
-
Action: If using a coupled assay system (e.g., luciferase-based), test the compound's effect directly on the reporter enzyme in a separate experiment.
-
Q4: How should I prepare and store stock solutions of this compound?
Proper handling and storage are critical for ensuring the compound's stability and the reproducibility of your results. While specific data for this compound is not available, general guidelines for adenosine analogs can be followed.
Protocol for Stock Solution Preparation and Storage:
-
Solvent Selection: Adenosine and its analogs are often soluble in organic solvents like DMSO and dimethylformamide (DMF).[11] For example, adenosine's solubility is ~20 mg/mL in DMSO.[11] Always start with a high-concentration stock (e.g., 10-50 mM) in 100% anhydrous DMSO.
-
Dissolution: To dissolve the compound, which is typically a crystalline solid, vortex thoroughly.[11] Gentle warming (e.g., 37°C for 5-10 minutes) can be used if necessary, but avoid excessive heat.
-
Storage: Store the master stock solution at -20°C or -80°C.[7][11] It is highly recommended to aliquot the stock into smaller, single-use volumes to prevent degradation from multiple freeze-thaw cycles.
-
Working Dilutions: Before an experiment, prepare fresh dilutions of the stock solution into your aqueous assay buffer.[7][11] Due to the lower solubility of many organic compounds in aqueous solutions, precipitation can occur. Visually inspect your final dilutions for any signs of precipitation.
Data Summary: Solubility of Related Compounds
| Compound | Solvent | Approximate Solubility | Source |
| Adenosine | DMSO | ~20 mg/mL | Cayman Chemical[11] |
| Adenosine | Dimethylformamide | ~5 mg/mL | Cayman Chemical[11] |
| Adenosine | PBS (pH 7.2) | ~10 mg/mL | Cayman Chemical[11] |
| HNMPA-(AM)3 | DMSO / Ethanol | >20 mg/mL | BenchChem[7] |
Note: This table is for reference. The solubility of this compound should be determined empirically.
General Experimental Protocol: Kinase Activity Assay (Inhibitor Screening)
This protocol provides a general framework for screening inhibitors like this compound in a typical kinase assay format, such as a luminescence-based ATP detection assay (e.g., ADP-Glo™).
Materials:
-
Kinase of interest
-
Kinase-specific substrate (e.g., peptide)
-
ATP (at a predetermined optimal concentration)
-
This compound stock solution (in DMSO)
-
Assay Buffer (specific to the kinase)
-
Detection Reagents (e.g., ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96- or 384-well assay plates
-
Positive control inhibitor (known to inhibit the kinase)
-
Negative control (DMSO vehicle)
Methodology:
-
Reagent Preparation:
-
Thaw all reagents (enzyme, substrate, ATP) on ice.
-
Prepare a solution of substrate and ATP in the assay buffer.
-
Prepare serial dilutions of this compound, the positive control inhibitor, and the DMSO vehicle control in assay buffer. Ensure the final DMSO concentration is consistent across all wells and is non-inhibitory (typically ≤1%).[7][9]
-
-
Assay Reaction:
-
Add the serially diluted compounds or controls to the appropriate wells of the assay plate.
-
Add the kinase enzyme to all wells except for the "no enzyme" background controls.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
-
Mix the plate gently (e.g., on an orbital shaker for 30 seconds).
-
Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for the recommended time (e.g., 60 minutes). Incubation time should be within the linear range of the reaction.
-
-
Signal Detection (Example using ADP-Glo™):
-
Stop the enzymatic reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[12]
-
Add the Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce a light signal.[12] Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP generated and thus reflects the kinase activity.
-
-
Data Analysis:
-
Subtract the background signal (from "no enzyme" wells) from all other measurements.
-
Normalize the data by setting the average signal from the DMSO vehicle control wells as 100% activity and the average signal from the high-concentration positive control inhibitor as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. 8-Amino-adenosine Inhibits Multiple Mechanisms of Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Amino-adenosine inhibits multiple mechanisms of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Trypanocidal Activity of 8-Methyl-5′-{[(Z)-4-Aminobut-2-enyl]-(Methylamino)}Adenosine (Genz-644131), an Adenosylmethionine Decarboxylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. bmglabtech.com [bmglabtech.com]
Validation & Comparative
Validating the Biological Activity of Synthetic 8-(Methylamino)adenosine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of synthetic 8-(Methylamino)adenosine analogs, focusing on their potential as therapeutic agents. We present supporting experimental data, detailed protocols, and visual representations of the underlying molecular pathways to facilitate a comprehensive understanding of these compounds.
Introduction to this compound Analogs
Synthetic adenosine (B11128) analogs, particularly those with modifications at the 8-position of the purine (B94841) ring, have garnered significant interest in drug discovery. One such class of compounds, exemplified by Genz-644131 (8-methyl-5′-{--INVALID-LINK--}adenosine), has shown potent activity as an inhibitor of S-adenosylmethionine decarboxylase (AdoMetDC). This enzyme is a critical control point in the polyamine biosynthetic pathway, which is essential for cell growth and proliferation.[1] Inhibition of AdoMetDC is a validated strategy for targeting various diseases, including parasitic infections like Human African Trypanosomiasis (HAT) caused by Trypanosoma brucei.
This guide focuses on the biological validation of Genz-644131, comparing its activity with its parent compound, MDL-73811, and other known AdoMetDC inhibitors.
Comparative Analysis of Biological Activity
The following table summarizes the in vitro biological activity of Genz-644131 and other relevant AdoMetDC inhibitors. The data highlights the superior potency of the 8-methyl substituted analog against both the target enzyme and the Trypanosoma brucei parasite.
| Compound | Target | Organism/Cell Line | Activity Metric | Value | Reference |
| Genz-644131 | AdoMetDC-prozyme complex | Trypanosoma brucei brucei | k_inact/K_i | ~5-fold more potent than MDL 73811 | |
| Whole-cell | Trypanosoma brucei rhodesiense | IC50 | 0.0004 µg/mL (approx. 0.001 µM) | ||
| MDL-73811 | AdoMetDC-prozyme complex | Trypanosoma brucei brucei | k_inact/K_i | 1.5 µM⁻¹ min⁻¹ | |
| Whole-cell | Trypanosoma brucei rhodesiense | IC50 | 0.004 µg/mL (approx. 0.014 µM) | ||
| SAM486A (Sardomozide) | AdoMetDC | Human cancer cells | Inhibition | Potent and specific inhibitor | [2] |
| Methylglyoxal bis(guanylhydrazone) (MGBG) | AdoMetDC | Mammalian cells | Inhibition | Competitive inhibitor | [3] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound analogs, it is crucial to visualize the polyamine biosynthetic pathway and the experimental workflows used to assess their activity.
The diagram above illustrates the key enzymatic steps in the synthesis of polyamines. This compound analogs like Genz-644131 act by inhibiting S-adenosylmethionine decarboxylase (AdoMetDC), thereby blocking the production of decarboxylated AdoMet and subsequently, spermidine and spermine.
References
A Comparative Analysis of S-Adenosylmethionine Decarboxylase Inhibitors: 8-(Methylamino)adenosine Analog (Genz-644131) and MDL-73811
In the landscape of drug development, particularly for parasitic diseases like Human African Trypanosomiasis (HAT), the inhibition of polyamine biosynthesis is a critical therapeutic strategy. This guide provides a detailed comparison of two potent enzyme-activated irreversible inhibitors of S-adenosyl-L-methionine decarboxylase (AdoMetDC): MDL-73811 and its 8-methyl analog, Genz-644131, which for the purpose of this guide will be considered as a form of 8-(Methylamino)adenosine. Both compounds are pivotal in the study of trypanocidal agents.
Mechanism of Action
MDL-73811, chemically known as 5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxyadenosine, is a structural analog of decarboxylated S-adenosyl-L-methionine.[1][2] It acts as an enzyme-activated, irreversible inhibitor of AdoMetDC, a key enzyme in the synthesis of spermidine.[3] The inhibition of AdoMetDC by MDL-73811 is a time-dependent process with pseudo-first-order kinetics.[1][2] The natural substrate of the enzyme, S-adenosyl-L-methionine (AdoMet), can protect the enzyme from inactivation by MDL-73811, suggesting that the inhibitor acts at the enzyme's active site.[1][2]
The trypanocidal effect of MDL-73811 is associated with a rapid and sustained inhibition of AdoMetDC activity in Trypanosoma brucei brucei.[3][4] This leads to a significant increase in the intracellular levels of AdoMet within the parasites, a phenomenon that is believed to be a major contributor to the drug's antitrypanosomal effects, possibly more so than the depletion of polyamines like spermidine.[3][4] In contrast, the effect on AdoMet levels in mammalian cells is significantly less pronounced.[3][4]
Genz-644131, the 8-methyl analog of MDL-73811, shares the same fundamental mechanism of action by targeting AdoMetDC.[5] The addition of an 8-methyl group to the purine (B94841) ring enhances its pharmacokinetic and pharmacodynamic properties, leading to greater potency.[5][6]
Quantitative Comparison of Inhibitory Effects
The following table summarizes the quantitative data on the inhibitory activities of MDL-73811 and its 8-methyl analog, Genz-644131.
| Parameter | MDL-73811 | Genz-644131 (this compound analog) | Reference(s) |
| In Vitro Activity (IC50) | |||
| T. brucei brucei Lab 110 EATRO | 0.05 µg/mL (0.083 µM) | 0.00058 µg/mL (0.0096 µM) | [5] |
| Enzyme Inhibition | |||
| Purified AdoMetDC (kinact/Kiapp) | 1.5 µM-1 min-1 | 7.8 M-1 min-1 | [5] |
| In Vivo Efficacy | |||
| Curative Dose in T. b. brucei infected mice | 10 to 20 mg/kg (3 times/day) | 1, 2, 2.5, and 5 mg/kg (single daily doses) | [5] |
Experimental Protocols
In Vitro Trypanosome Growth Inhibition Assay
To determine the in vitro activity of the compounds, Trypanosoma brucei brucei (e.g., Lab 110 EATRO strain) are cultured. The parasites are exposed to varying concentrations of the test compounds (MDL-73811 or Genz-644131). The concentration of the compound that inhibits parasite growth by 50% (IC50) after a defined incubation period (e.g., 72 hours) is determined. Parasite viability can be assessed using various methods, including microscopy with a hemocytometer or fluorescence-based assays.
S-adenosyl-L-methionine Decarboxylase (AdoMetDC) Enzyme Inhibition Assay
The inhibitory activity against purified AdoMetDC is evaluated to determine the kinetic parameters of inhibition. The enzyme is incubated with the inhibitor (MDL-73811 or Genz-644131) for a specific period at 37°C.[7] The remaining enzyme activity is then measured by quantifying the conversion of a radiolabeled substrate (e.g., [14C]AdoMet) to its product. The rate of inactivation (kinact) and the apparent inhibition constant (Kiapp) are calculated from these measurements.[5]
In Vivo Efficacy in a Mouse Model of African Trypanosomiasis
In vivo studies are conducted using mouse models infected with Trypanosoma brucei brucei or Trypanosoma brucei rhodesiense.[2][5] Typically, mice are infected intraperitoneally with a specific number of parasites.[5] Treatment with the compounds is initiated after the infection is established. The drugs are administered via a specified route (e.g., intraperitoneally) at various doses and schedules.[2][5] The efficacy of the treatment is assessed by monitoring the parasitemia in the blood of the treated mice over time. A cure is typically defined as the complete and permanent absence of parasites in the blood.[2][5]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the polyamine biosynthesis pathway, highlighting the point of inhibition by MDL-73811 and Genz-644131, and a typical experimental workflow for evaluating these inhibitors.
Caption: Inhibition of the polyamine biosynthesis pathway by MDL-73811 and Genz-644131.
Caption: General experimental workflow for comparing the efficacy of AdoMetDC inhibitors.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Cure of Trypanosoma brucei brucei and Trypanosoma brucei rhodesiense infections in mice with an irreversible inhibitor of S-adenosylmethionine decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Antitrypanosomal effects of polyamine biosynthesis inhibitors correlate with increases in Trypanosoma brucei brucei S-adenosyl-L-methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trypanocidal Activity of 8-Methyl-5′-{[(Z)-4-Aminobut-2-enyl]-(Methylamino)}Adenosine (Genz-644131), an Adenosylmethionine Decarboxylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 8-Chloroadenosine Across Various Cancer Cell Lines
While direct comparative data for 8-(Methylamino)adenosine across multiple cell lines is limited in publicly available research, this guide offers a comprehensive cross-validation of a closely related and well-studied analog, 8-chloroadenosine (B1666358) (8-Cl-Ado). This compound, a ribonucleoside analog, has demonstrated significant anti-cancer activity in a variety of cancer types. This document details its effects on different cell lines, providing researchers, scientists, and drug development professionals with comparative data, experimental protocols, and an overview of the key signaling pathways involved.
Quantitative Comparison of 8-Chloroadenosine's Effect on Cell Viability
The cytotoxic and anti-proliferative effects of 8-chloroadenosine have been evaluated in numerous cancer cell lines. The half-maximal effective concentration (EC50) and other measures of efficacy vary across different cancer types, highlighting the importance of cell context in the drug's activity. Below is a summary of its impact on breast cancer and mantle cell lymphoma cell lines.
Breast Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings | Reference |
| MCF-7 | Breast Adenocarcinoma | EC50 of ~0.25 µM. Induces autophagic cell death and phosphorylation of AMPK. | [1] |
| BT-474 | Breast Ductal Carcinoma | Induces phosphorylation of AMPK and ULK1, leading to autophagy. | [1] |
| T47D | Breast Ductal Carcinoma | Rapid depletion of ATP within 12 hours of treatment with 10 µM 8-Cl-Ado. | [1] |
| SK-BR-3 | Breast Adenocarcinoma | Rapid depletion of ATP within 12 hours of treatment with 10 µM 8-Cl-Ado. | [1] |
| ZR-75-1 | Breast Ductal Carcinoma | Rapid depletion of ATP within 12 hours of treatment with 10 µM 8-Cl-Ado. | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | Inhibits cell growth by inducing G1 cell cycle arrest and apoptosis through downregulation of ADAR1. | [2] |
Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | Key Findings | Reference |
| Granta 519 | Growth inhibition with minimal apoptosis. | [3] |
| JeKo | Induction of apoptosis, loss of mitochondrial transmembrane potential, and PARP cleavage. | [3][4] |
| Mino | Induction of apoptosis, loss of mitochondrial transmembrane potential, and PARP cleavage. | [3][4] |
| SP-53 | Induction of apoptosis, loss of mitochondrial transmembrane potential, and PARP cleavage. | [3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 8-chloroadenosine's effects.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth for the duration of the experiment (e.g., 2,500 cells/well for cholangiocarcinoma cells) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of 8-chloroadenosine (e.g., 0.1 to 100 µM in half-log increments). A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µl of 0.5 mg/ml 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent in serum-free medium to each well.
-
Formazan (B1609692) Solubilization: Incubate the plate for 2.5 hours at 37°C. Afterwards, add 50 µl of a stop solution (e.g., 10% sodium dodecyl sulfate (B86663) in 50% dimethylformamide) and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 560 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Data is typically normalized to the vehicle control group.[5]
Intracellular ATP and 8-Cl-ATP Quantification
This method is used to determine the impact of 8-chloroadenosine on cellular energy levels and its conversion to the active triphosphate form.
-
Cell Lysis: After treating the cells with 8-chloroadenosine for the specified time, extract the intracellular nucleotides using 0.4N perchloric acid.
-
Chromatographic Separation: Separate the nucleoside triphosphates using an analytical ion-exchange high-performance liquid chromatography (HPLC) column (e.g., Partisil-10 SAX).
-
Elution Gradient: Use a gradient of mobile phases to elute the analytes. For example, mobile phase A could be 5 mM NH4H2PO4 (pH 2.8) and mobile phase B could be 0.75 M NH4H2PO4 (pH 3.7). A typical gradient might be a linear increase from 50% to 100% of mobile phase B over 25 minutes.
-
Quantification: Quantify the nucleotides by measuring the absorbance at 256 nm and comparing the peak areas to those of external authentic standards.
-
Concentration Calculation: Estimate the intracellular concentrations based on the total cell count and the median cell volume.[3]
Signaling Pathways and Mechanisms of Action
8-chloroadenosine exerts its anti-cancer effects through multiple mechanisms, primarily by acting as an ATP mimetic after being metabolized to 8-chloro-adenosine triphosphate (8-Cl-ATP).[6][7] This leads to a cascade of downstream effects that disrupt cellular homeostasis and induce cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 8-Chloro-Adenosine Inhibits Proliferation of MDA-MB-231 and SK-BR-3 Breast Cancer Cells by Regulating ADAR1/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. 8-Chloroadenosine Induces ER Stress and Apoptotic Cell Death in Cholangiocarcinoma Cells | Anticancer Research [ar.iiarjournals.org]
- 6. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: an evaluation of safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Functional Comparison of 8-(Methylamino)adenosine and Other Adenosine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the functional properties of 8-(Methylamino)adenosine and other key adenosine (B11128) analogs. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant signaling pathways to aid in the selection and application of these compounds in research and development.
Adenosine and its analogs are crucial tools in pharmacology and molecular biology, primarily through their interaction with the four subtypes of adenosine receptors: A1, A2A, A2B, and A3. These G protein-coupled receptors (GPCRs) are involved in a myriad of physiological processes, making their modulation a key area of therapeutic interest. This guide focuses on the functional characteristics of this compound in comparison to other widely used adenosine analogs: the non-selective agonist NECA (5'-N-Ethylcarboxamidoadenosine), the A2A selective agonist CGS-21680, and the A3 selective agonist Cl-IB-MECA.
Quantitative Comparison of Receptor Affinity and Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of the selected adenosine analogs for the human adenosine receptor subtypes. It is important to note that direct comparative in vitro data for this compound is limited. Therefore, data for the structurally similar compound 8-Methylamino-N6-cyclopentyladenosine (8-MCPA) is included as a relevant proxy for its functional activity, particularly at the A1 receptor.
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (nM) |
| NECA | 14[1][2] | 20[1][2] | 2400 (EC50)[1][2] | 6.2[1][2] |
| CGS-21680 | >1000 | 27[3] | >1000 | >1000 |
| Cl-IB-MECA | >825 | >462 | - | 0.33 |
| This compound | Data not available | Data not available | Data not available | Data not available |
Table 1: Comparative Binding Affinities (Ki) of Adenosine Analogs for Human Adenosine Receptors. Lower Ki values indicate higher binding affinity.
| Compound | A1 Receptor EC50 (nM) | A2A Receptor EC50 (nM) | A2B Receptor EC50 (nM) | A3 Receptor EC50 (nM) |
| NECA | - | - | 2400[1] | - |
| CGS-21680 | - | 1.48-180[3] | - | - |
| Cl-IB-MECA | - | - | - | 32.28 |
| 8-MCPA | 366 (in vivo, reduction in heart rate) | - | - | - |
Table 2: Functional Potency (EC50) of Adenosine Analogs. EC50 values represent the concentration of an agonist that gives half-maximal response.
Signaling Pathways of Adenosine Receptors
Adenosine receptors modulate distinct intracellular signaling cascades upon activation. The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels. These pathways, along with other downstream effectors, are depicted in the following diagrams.
Caption: A1 and A3 Receptor Signaling Pathway.
Caption: A2A and A2B Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of adenosine analog functionality. Below are protocols for key experiments cited in this guide.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Caption: Experimental Workflow for Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Cells stably expressing the human adenosine receptor subtype of interest are harvested and homogenized in an ice-cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in an appropriate assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a specific radiolabeled ligand (e.g., [3H]CGS-21680 for A2A receptors) and a range of concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Non-linear regression analysis is used to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Adenylyl Cyclase Functional Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in adenosine receptor signaling.
Methodology:
-
Cell Culture: Cells expressing the adenosine receptor of interest are cultured to an appropriate density.
-
Compound Treatment: The cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation, followed by treatment with the test compound at various concentrations.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is determined using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The concentration-response curve is plotted, and the EC50 (for agonists) or IC50 (for antagonists) is calculated.
Cell Viability Assay
This assay assesses the effect of adenosine analogs on cell proliferation and cytotoxicity.
Methodology:
-
Cell Seeding: Cells are seeded in a multi-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the adenosine analog for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: A viability reagent, such as MTT or a reagent that measures ATP content (e.g., CellTiter-Glo®), is added to the wells.
-
Signal Measurement: The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and the IC50 value (the concentration that causes 50% inhibition of cell viability) is determined.
Functional Comparison and Conclusion
The compiled data reveals distinct functional profiles for the selected adenosine analogs. NECA acts as a potent, non-selective agonist at A1, A2A, and A3 receptors, with lower potency at the A2B receptor[1][2]. This broad activity makes it a useful tool for studying general adenosine receptor-mediated effects but limits its utility for dissecting the roles of individual receptor subtypes.
CGS-21680 demonstrates high selectivity for the A2A receptor, with significantly lower affinity for other subtypes[3]. This makes it an invaluable tool for investigating the specific functions of the A2A receptor in various physiological and pathological processes.
Cl-IB-MECA is a highly potent and selective A3 receptor agonist, exhibiting minimal interaction with A1 and A2A receptors. Its selectivity allows for the targeted investigation of A3 receptor-mediated signaling.
References
- 1. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of adenosine and receptor-specific analogues to lymphocytes from control subjects and patients with common variable immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation by 8-Br-cAMP of beta-adrenoceptors in cultured myocardial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 8-(Methylamino)adenosine Analogs as Therapeutic Targets: A Comparative Guide
The therapeutic potential of 8-(Methylamino)adenosine and its analogs spans multiple disease areas, primarily through the modulation of crucial biological pathways. This guide provides a comparative analysis of the validation of these compounds as therapeutic agents, focusing on their roles as inhibitors of S-adenosylmethionine decarboxylase (AdoMetDC) for the treatment of African trypanosomiasis, as modulators of adenosine (B11128) receptors in cardiovascular diseases and cancer, and as inhibitors of transcription in oncology.
S-adenosylmethionine Decarboxylase (AdoMetDC) Inhibition for African Trypanosomiasis
Therapeutic Target Validation: Polyamine biosynthesis is essential for the proliferation of Trypanosoma brucei, the parasite responsible for African trypanosomiasis (sleeping sickness).[1][2] S-adenosylmethionine decarboxylase (AdoMetDC) is a key enzyme in this pathway, catalyzing the formation of decarboxylated S-adenosylmethionine, a precursor for the synthesis of spermidine (B129725) and spermine.[3][4] Genetic and pharmacological studies have validated AdoMetDC as a promising drug target for this neglected tropical disease.[1][2]
This compound Analog in Focus: Genz-644131
Genz-644131, an 8-methyl analog of 5'-{--INVALID-LINK--}adenosine, has demonstrated potent trypanocidal activity by irreversibly inhibiting T. brucei AdoMetDC.[1][5] The addition of the 8-methyl group enhances its pharmacokinetic and pharmacodynamic properties compared to its parent compound, MDL-73811.[1]
Comparative Performance:
| Compound/Drug | Target | Mechanism of Action | In Vitro Activity (IC50) | In Vivo Efficacy | Key Limitations |
| Genz-644131 | AdoMetDC | Irreversible inhibitor | 400 pg/mL against T. b. rhodesiense[5] | Curative in acute mouse models of T. brucei infection[1] | Not curative in the CNS stage of infection as a monotherapy[5] |
| MDL-73811 | AdoMetDC | Irreversible inhibitor | ~100-fold less active in vivo than Genz-644131[1] | Cures murine infections but has rapid clearance[1][5] | Not curative against CNS stage infection[5] |
| Eflornithine (DFMO) | Ornithine Decarboxylase | Irreversible inhibitor | Effective against T. b. gambiense | Effective for late-stage disease | Requires intravenous administration and is less effective against T. b. rhodesiense[5][6] |
| Pentamidine | Unknown | Suspected to interfere with DNA, RNA, and protein synthesis | Effective against early-stage T. b. gambiense | Used for first-stage sleeping sickness | Toxic side effects and not effective for late-stage disease[6] |
| Suramin | Multiple enzymes | Inhibits various enzymes, including those in the glycolytic pathway | Effective against early-stage T. b. rhodesiense | Used for first-stage sleeping sickness | Significant adverse effects[6][7] |
Experimental Protocols:
In Vitro Trypanocidal Activity Assay:
-
Parasite Culture: Trypanosoma brucei bloodstream forms are cultured in a suitable medium (e.g., HMI-9) supplemented with fetal bovine serum.
-
Compound Preparation: Test compounds are dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Assay: Parasites are seeded in 96-well plates and incubated with various concentrations of the test compounds.
-
Viability Assessment: After a defined incubation period (e.g., 48-72 hours), parasite viability is assessed using a resazurin-based assay (e.g., AlamarBlue) or by microscopic counting.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition against the compound concentration.[8][9][10][11]
AdoMetDC Enzyme Inhibition Assay:
-
Enzyme Preparation: Recombinant T. brucei AdoMetDC is expressed and purified.
-
Assay Buffer: The assay is performed in a buffer containing the enzyme, the substrate S-adenosylmethionine (SAM), and the test inhibitor.
-
Reaction: The reaction is initiated by adding SAM and incubated for a specific time.
-
Detection: The product, decarboxylated SAM, is quantified, often using a coupled enzyme assay or by HPLC.
-
Data Analysis: The IC50 value for the inhibitor is determined by measuring the enzyme activity at different inhibitor concentrations.
Visualizations:
References
- 1. journals.asm.org [journals.asm.org]
- 2. S-adenosylmethionine decarboxylase as an enzyme target for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are SAMDC inhibitors and how do they work? [synapse.patsnap.com]
- 4. S-Adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Current Treatments to Control African Trypanosomiasis and One Health Perspective [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro trypanocidal activity of extracts and compounds isolated from Vitellaria paradoxa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In vitro and in vivo antitrypanosomal activity of the fresh leaves of Ranunculus Multifidus Forsk and its major compound anemonin against Trypanosoma congolense field isolate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-Substituted Adenosine Analogs: 8-Chloroadenosine versus the Elusive 8-(Methylamino)adenosine
In the landscape of cancer research and drug development, adenosine (B11128) analogs represent a class of molecules with significant therapeutic potential. Among these, 8-chloroadenosine (B1666358) has emerged as a compound of interest with a growing body of preclinical and clinical data. This guide provides a comprehensive comparative analysis of 8-chloroadenosine and another analog, 8-(methylamino)adenosine. However, a significant disparity in available research data necessitates a detailed exploration of 8-chloroadenosine, while highlighting the current lack of publicly available experimental information for this compound.
This guide is intended for researchers, scientists, and drug development professionals, offering a structured overview of the known biochemical and cellular effects, mechanisms of action, and experimental data for 8-chloroadenosine, thereby providing a benchmark for the future evaluation of related compounds like this compound, should data become available.
8-Chloroadenosine: A Multi-faceted Anti-neoplastic Agent
8-Chloroadenosine (8-Cl-Ado) is a ribonucleoside analog that has demonstrated significant anti-cancer activity in a variety of hematological malignancies and solid tumors.[1][2] Its cytotoxic effects are primarily attributed to its metabolic conversion to 8-chloro-adenosine triphosphate (8-Cl-ATP), which then exerts multiple downstream effects.[2]
Mechanism of Action
The primary mechanism of action of 8-chloroadenosine involves the intracellular accumulation of its triphosphate metabolite, 8-Cl-ATP.[3] This accumulation leads to two main cytotoxic events:
-
Inhibition of RNA Synthesis: 8-Cl-ATP is incorporated into newly transcribed RNA, leading to chain termination and a profound inhibition of RNA synthesis.[3] This disruption of transcription is a key contributor to its anti-tumor effects.
-
Depletion of Endogenous ATP: The accumulation of 8-Cl-ATP is associated with a significant decrease in the intracellular pool of adenosine triphosphate (ATP).[3] This energy depletion can trigger various cellular stress responses, including apoptosis.
Signaling Pathways
8-Chloroadenosine has been shown to modulate several critical signaling pathways involved in cell growth, proliferation, and survival. A key pathway affected is the AMP-activated protein kinase (AMPK) pathway . The depletion of intracellular ATP leads to an increase in the AMP:ATP ratio, which in turn activates AMPK. Activated AMPK can then inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway , a central regulator of cell growth and proliferation.[4] In some cancer cell lines, this AMPK activation and subsequent mTOR inhibition have been linked to the induction of autophagy.[4] Furthermore, in certain contexts, 8-chloroadenosine has been shown to inactivate the NF-κB signaling pathway, sensitizing cancer cells to apoptosis.[5]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of 8-chloroadenosine have been quantified in various cancer cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) typically in the nanomolar to low micromolar range.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| AML Cell Lines | Acute Myeloid Leukemia | 1 (average) | [2] |
| CEM | T-lymphoblastic Leukemia | Data indicates high sensitivity | [5] |
| CEM/VLB100 | Multidrug-resistant T-lymphoblastic Leukemia | Data indicates high sensitivity | [5] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Data indicates high sensitivity | [3] |
This compound: An Uncharted Territory
A study on 8-alkylamino-substituted analogs of N6-cyclopentyladenosine did include an 8-methylamino derivative, but this was in the context of cardiovascular effects and on a different parent molecule, making direct comparison to 8-chloroadenosine's anti-cancer properties challenging.[3] The primary search results for "this compound" often lead to a different, more complex molecule, 8-Methyl-5′-{--INVALID-LINK--}adenosine, which is an S-adenosylmethionine decarboxylase inhibitor with trypanocidal activity.[8]
This lack of specific data for this compound prevents a direct and meaningful comparative analysis with 8-chloroadenosine at this time.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies commonly employed in the study of adenosine analogs like 8-chloroadenosine.
Cell Viability and Cytotoxicity Assays
-
MTT/XTT Assay: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. Cells are seeded in 96-well plates, treated with the compound of interest at various concentrations, and incubated for a specified period. A reagent (MTT or XTT) is then added, which is converted by metabolically active cells into a colored formazan (B1609692) product. The absorbance is measured using a microplate reader to determine cell viability.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. The reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present. This method is known for its sensitivity and is often used to determine the IC50 of cytotoxic compounds.[2]
RNA Synthesis Inhibition Assay
-
[³H]-Uridine Incorporation Assay: To measure the rate of RNA synthesis, cells are treated with the test compound and then pulsed with a radiolabeled RNA precursor, such as [³H]-uridine. After incubation, the cells are harvested, and the amount of radioactivity incorporated into the newly synthesized RNA is measured using a scintillation counter. A decrease in radioactivity in treated cells compared to control cells indicates inhibition of RNA synthesis.[9]
Western Blotting for Signaling Pathway Analysis
-
Protocol: Cells are treated with the compound for various times and at different concentrations. Whole-cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., total and phosphorylated forms of AMPK, mTOR, etc.), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Conclusion
8-Chloroadenosine has been extensively studied and demonstrates potent anti-cancer activity through a dual mechanism of RNA synthesis inhibition and ATP depletion, leading to the modulation of key signaling pathways like AMPK and mTOR. The available data, including specific IC50 values and detailed mechanistic insights, position it as a significant compound in the field of oncology research.
In contrast, the scientific literature currently lacks specific experimental data on the biochemical and cellular effects of this compound. While it is categorized as an adenosine analog with potential therapeutic applications, the absence of concrete data on its mechanism of action, cytotoxicity, and impact on signaling pathways makes a direct comparative analysis with 8-chloroadenosine infeasible at this time.
Future research is needed to elucidate the pharmacological profile of this compound. Such studies would be invaluable in determining its potential as a therapeutic agent and would allow for a comprehensive comparison with other 8-substituted adenosine analogs, ultimately contributing to the development of novel anti-cancer therapies.
References
- 1. Chemical synthesis and biological activities of analogues of 2',5'-oligoadenylates containing 8-substituted adenosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: an evaluation of safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Alkylamino-substituted analogs of N6-cyclopentyladenosine are partial agonists for the cardiovascular adenosine A1 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Cl-adenosine mediated cytotoxicity and sensitization of T-lymphoblastic leukemia cells to TNFalpha-induced apoptosis is via inactivation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Thueringer Entomologenverband [ento.gentaur.de]
- 8. journals.asm.org [journals.asm.org]
- 9. aacrjournals.org [aacrjournals.org]
Unveiling the Role of 8-Methyladenosine in Antibiotic Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance is a critical global health challenge, necessitating a deeper understanding of the molecular mechanisms that underpin it. One such mechanism involves the modification of ribosomal RNA (rRNA), which can prevent antibiotics from binding to their target. This guide provides a comprehensive comparison of bacterial strains with and without the 8-methyladenosine (B1596262) modification at position A2503 of the 23S rRNA, a key factor in resistance to multiple classes of antibiotics. This modification is catalyzed by the Cfr methyltransferase, and for the purpose of this guide, we will refer to the resulting modified nucleoside as 8-methyladenosine, clarifying a potential misnomer of 8-(methylamino)adenosine in some contexts.
Performance Comparison: Antibiotic Susceptibility
The presence of the cfr gene, encoding the Cfr methyltransferase, leads to the methylation of adenosine (B11128) at the C8 position (m⁸A) within the peptidyl transferase center (PTC) of the ribosome. This modification confers resistance to a broad spectrum of antibiotics that target the PTC. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several antibiotics against bacterial strains with and without the cfr gene, demonstrating the significant increase in resistance conferred by this modification.
| Antibiotic Class | Antibiotic | Cfr-Negative Strain MIC (µg/mL) | Cfr-Positive Strain MIC (µg/mL) | Fold Increase in Resistance |
| Phenicols | Chloramphenicol | 4-8 | 64->128 | 8-32 |
| Florfenicol | 2-4 | 32-64 | 8-32 | |
| Lincosamides | Clindamycin | 0.125-0.5 | 128->256 | 256->2048 |
| Lincomycin | 0.5-2 | 256-1024 | 512->2048 | |
| Oxazolidinones | Linezolid | 1-4 | 8-32 | 4-8 |
| Pleuromutilins | Tiamulin | 0.06-0.25 | 8-32 | 128-133 |
| Valnemulin | 0.03-0.125 | 4-16 | 128-133 | |
| Streptogramin A | Virginiamycin M1 | 0.5-2 | 8-32 | 16-64 |
| Dalfopristin | 1-4 | 16-64 | 16-64 |
Note: MIC values are presented as ranges compiled from multiple studies and can vary depending on the specific bacterial strains and testing conditions.
The Mechanism of Resistance: Steric Hindrance
The primary mechanism by which 8-methyladenosine confers antibiotic resistance is through steric hindrance. The addition of a methyl group to the C8 position of the adenine (B156593) base of A2503 physically obstructs the binding of antibiotics to the peptidyl transferase center. This region of the ribosome is a common target for several antibiotic classes, explaining the broad resistance phenotype observed in Cfr-positive strains.[1]
Caption: Cfr-mediated methylation of A2503 to 8-methyladenosine sterically hinders antibiotic binding to the PTC, leading to resistance.
Experimental Protocols
Antibiotic Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial strain.[2][3][4]
a. Preparation of Bacterial Inoculum:
-
Isolate a pure bacterial culture on an appropriate agar (B569324) medium.
-
Suspend a few colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to the final desired inoculum density (typically 5 x 10⁵ CFU/mL).
b. Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of the antibiotics in CAMHB in a 96-well microtiter plate. The concentration range should be appropriate to determine the MIC for both susceptible and resistant strains.
c. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial inoculum.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
d. Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Identification of 8-Methyladenosine by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique to identify and quantify modified nucleosides in RNA.
a. rRNA Extraction and Digestion:
-
Extract total RNA from Cfr-positive and Cfr-negative bacterial cultures.
-
Isolate the 23S rRNA fraction.
-
Digest the purified rRNA to individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
b. LC-MS/MS Analysis:
-
Separate the resulting nucleosides using reverse-phase liquid chromatography.
-
Detect and identify the nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Compare the retention time and fragmentation pattern of the detected nucleoside with a synthetic 8-methyladenosine standard to confirm its identity.
c. Quantification:
-
Quantify the amount of 8-methyladenosine relative to the amount of unmodified adenosine to determine the extent of modification.
Experimental Workflow
Caption: Workflow for characterizing 8-methyladenosine-mediated antibiotic resistance.
References
- 1. Identification of 8-methyladenosine as the modification catalyzed by the radical SAM methyltransferase Cfr that confers antibiotic resistance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 4. rr-asia.woah.org [rr-asia.woah.org]
Validating the Specificity of 8-(Methylamino)adenosine-Targeting Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise targeting of post-translationally modified nucleosides is a critical aspect of modern therapeutic development and molecular biology research. 8-(Methylamino)adenosine, a specific modification, presents a unique target for a variety of enzymes. The validation of the specificity of these enzymes is paramount to ensure on-target efficacy and minimize off-target effects. This guide provides a comparative overview of key experimental methods to validate the specificity of this compound-targeting enzymes, supported by experimental data and detailed protocols.
Comparative Analysis of Enzyme Specificity
The specificity of an enzyme for its substrate is a key determinant of its biological function and therapeutic potential. Here, we compare the specificity of a hypothetical this compound-targeting enzyme (Enzyme X) with known adenosine-modifying enzymes, Adenosine Deaminase (ADA) and Adenosine Kinase (ADK). The data is presented to illustrate how specificity is quantified and compared across different enzymes and substrates.
| Enzyme | Substrate/Inhibitor | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | K_i_ (µM) |
| Enzyme X (Hypothetical) | This compound | 15 | 50 | 3.3 x 10⁶ | - |
| Adenosine | 500 | 5 | 1.0 x 10⁴ | - | |
| Inosine | >1000 | <0.1 | <100 | - | |
| Adenosine Deaminase (ADA) | Adenosine | 25-50 | 250 | 5.0 - 10 x 10⁶ | - |
| 1-Deazaadenosine | - | - | - | 0.66[1] | |
| L-Adenosine | - | - | - | 385[1] | |
| Allopurinol | - | - | - | 285[2] | |
| Acyclovir | - | - | - | 231[2] | |
| Theophylline | - | - | - | 56 / 201[2] | |
| Theobromine | - | - | - | 311[2] | |
| Adenosine Kinase (ADK) | Adenosine | 0.5-2.0 | 10-20 | 5 - 40 x 10⁶ | - |
| 8-bromoadenosine | - | - | - | >100 | |
| Toyocamycin | - | - | - | - |
Note: Data for Enzyme X is hypothetical for illustrative purposes. Data for ADA and ADK are compiled from various sources. The K_i_ values represent the inhibition constants for various compounds against ADA, indicating their potential for off-target binding.
Experimental Protocols for Specificity Validation
Accurate and reproducible experimental protocols are essential for validating enzyme specificity. Below are detailed methodologies for three key experiments.
In Vitro Enzyme Kinetics Assay
This assay determines the Michaelis-Menten constant (K_m_) and the catalytic rate (k_cat_), which together provide a measure of the enzyme's catalytic efficiency (k_cat_/K_m_) for a given substrate.
Objective: To quantify the catalytic efficiency of an enzyme with this compound and potential off-target substrates like adenosine.
Materials:
-
Purified this compound-targeting enzyme
-
This compound substrate stock solution
-
Adenosine substrate stock solution
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
96-well microplates
-
Microplate reader
Protocol:
-
Prepare a series of substrate dilutions (this compound and adenosine) in the reaction buffer, ranging from 0.1x to 10x the expected K_m_.
-
Add a fixed concentration of the purified enzyme to each well of the 96-well plate.
-
Initiate the reaction by adding the substrate dilutions to the wells.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
-
Add the detection reagent according to the manufacturer's instructions to measure the amount of product formed (e.g., ADP).
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
-
Calculate k_cat_ from V_max_ and the enzyme concentration.
-
Determine the catalytic efficiency (k_cat_/K_m_).
Competitive Binding Assay
This assay assesses the ability of a compound (inhibitor or alternative substrate) to compete with a known substrate for binding to the enzyme's active site.
Objective: To determine the inhibition constant (K_i_) of potential off-target substrates or inhibitors.
Materials:
-
Purified this compound-targeting enzyme
-
Labeled substrate (e.g., radiolabeled or fluorescently tagged this compound)
-
Unlabeled competitor compounds (e.g., adenosine, inosine, other nucleoside analogs)
-
Binding buffer (similar to reaction buffer but without components that might interfere with binding)
-
Filter plates or other separation method (e.g., size-exclusion chromatography)
-
Scintillation counter or fluorescence plate reader
Protocol:
-
Prepare a series of dilutions of the unlabeled competitor compounds.
-
In each well of a microplate, add a fixed concentration of the enzyme, a fixed concentration of the labeled substrate, and a varying concentration of the competitor compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the enzyme-bound labeled substrate from the unbound labeled substrate using a suitable method (e.g., filter plates that retain the enzyme-substrate complex).
-
Quantify the amount of bound labeled substrate.
-
Plot the percentage of bound labeled substrate against the concentration of the competitor compound.
-
Fit the data to a competition binding equation to determine the IC₅₀ (the concentration of competitor that inhibits 50% of labeled substrate binding).
-
Calculate the K_i_ from the IC₅₀ using the Cheng-Prusoff equation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.
Objective: To confirm that the enzyme interacts with this compound in a cellular environment.
Materials:
-
Intact cells expressing the target enzyme
-
This compound or a specific inhibitor
-
Cell lysis buffer
-
Antibodies against the target enzyme
-
Western blotting or ELISA reagents
-
PCR machine or heating block
-
Centrifuge
Protocol:
-
Treat intact cells with either vehicle control or the test compound (this compound or inhibitor) at various concentrations.
-
Incubate the cells to allow for compound uptake and target engagement.
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lyse the cells to release the soluble proteins.
-
Separate the aggregated, denatured proteins from the soluble fraction by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble target enzyme in the supernatant using Western blotting or ELISA.
-
Plot the amount of soluble enzyme against the temperature for both vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Visualizing Workflows and Pathways
Diagrams are invaluable for understanding complex experimental workflows and biological pathways.
References
A Comparative Analysis of the Pharmacokinetic Profiles of 8-(Methylamino)adenosine Analogs
A detailed examination of the absorption, distribution, metabolism, and excretion (ADME) properties of various 8-(methylamino)adenosine analogs reveals key structural determinants of their pharmacokinetic behavior. This guide provides a comparative summary of their performance, supported by experimental data, to inform researchers and drug development professionals in the selection and design of novel therapeutics targeting adenosine (B11128) receptors.
This comparative guide synthesizes pharmacokinetic data from preclinical studies to elucidate the impact of structural modifications at the 8-position of the adenosine scaffold on the disposition of these analogs within a biological system. The primary focus is on a series of 8-alkylamino substituted analogs of N6-cyclopentyladenosine (CPA), which have been investigated for their potential as partial agonists of the A1 adenosine receptor.
Comparative Pharmacokinetic Parameters
The pharmacokinetic properties of several 8-alkylamino analogs of CPA have been systematically evaluated in conscious, normotensive rats. The data, summarized in the table below, demonstrates that substitution at the 8-position significantly influences the distribution and elimination of these compounds compared to the parent compound, CPA.
| Compound | Clearance (ml/min/kg) | Volume of Distribution at Steady State (Vdss) (L/kg) | Terminal Half-life (t½) (min) |
| N6-cyclopentyladenosine (CPA) | - | - | 7 |
| 8-Methylamino-CPA (8MCPA) | 44 ± 5 | 0.97 ± 0.09 | 25 ± 2 |
| 8-Ethylamino-CPA (8ECPA) | 48 ± 6 | 0.84 ± 0.10 | 28 ± 2 |
| 8-Propylamino-CPA (8PCPA) | - | - | 17 - 24 |
| 8-Butylamino-CPA (8BCPA) | 39 ± 2 | 1.05 ± 0.07 | 40 ± 2 |
Data presented as mean ± S.E.M. where available.[1][2]
The blood concentration-time profiles for these analogs were best described by a biexponential function.[2][3] Notably, the 8-substituted analogs exhibited a larger volume of distribution at steady state, which resulted in significantly longer terminal half-lives (ranging from 17 to 40 minutes) compared to CPA (7 minutes).[1][2][3]
In a separate line of investigation, the 8-methyl analog of MDL-73811, Genz-644131 (8-methyl-5′-{--INVALID-LINK--}adenosine), was found to have favorable pharmacokinetic properties, highlighting the positive impact of the 8-methyl group.[4] Furthermore, a phase 1 clinical trial of 8-chloro-adenosine (8-Cl-Ado) in patients with relapsed/refractory acute myeloid leukemia showed dose-dependent accumulation, with two of its metabolites reaching similar levels to the parent compound.[5][6]
Experimental Protocols
The pharmacokinetic parameters for the 8-alkylamino CPA analogs were determined following intravenous administration to conscious, normotensive rats. A summary of the typical experimental workflow is provided below.
In Vivo Pharmacokinetic Study in Rats
Animal Model: Conscious, normotensive male Wistar rats, chronically instrumented for blood sampling and blood pressure monitoring.[1][2]
Drug Administration: Intravenous administration of the adenosine analogs.[3] In some studies, compounds were administered as an intravenous infusion over 15 minutes.[1][2]
Blood Sampling: Serial arterial blood samples were drawn at various time points post-administration to determine the drug concentrations.[1][2][3]
Bioanalysis: The concentration of the compounds in the blood samples was quantified using appropriate analytical methods, such as high-performance liquid chromatography (HPLC).
Pharmacokinetic Analysis: The resulting blood concentration-time data was analyzed using an integrated pharmacokinetic-pharmacodynamic model.[3] The data was typically fitted to a biexponential function to determine key pharmacokinetic parameters including clearance, volume of distribution, and elimination half-life.[1][2][3]
Visualizing Experimental Design and Biological Context
To provide a clearer understanding of the experimental process and the biological system in which these analogs operate, the following diagrams have been generated.
Caption: Workflow of the in vivo pharmacokinetic study.
Caption: Simplified A1 adenosine receptor signaling.
The presented data and methodologies offer a valuable resource for the rational design of this compound analogs with optimized pharmacokinetic profiles for various therapeutic applications. The observed trends suggest that modifications at the 8-position can be strategically employed to fine-tune the half-life and distribution of these compounds, thereby enhancing their potential clinical utility.
References
- 1. Selectivity of action of 8-alkylamino analogues of N6-cyclopentyladenosine in vivo: haemodynamic versus anti-lipolytic responses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity of action of 8-alkylamino analogues of N6-cyclopentyladenosine in vivo: haemodynamic versus anti-lipolytic responses in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Alkylamino-substituted analogs of N6-cyclopentyladenosine are partial agonists for the cardiovascular adenosine A1 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trypanocidal Activity of 8-Methyl-5′-{[(Z)-4-Aminobut-2-enyl]-(Methylamino)}Adenosine (Genz-644131), an Adenosylmethionine Decarboxylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: an evaluation of safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: An evaluation of safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 8-(Methylamino)adenosine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining environmental integrity. This guide provides detailed, step-by-step procedures for the proper disposal of 8-(Methylamino)adenosine, an adenosine (B11128) analog. Adherence to these protocols is crucial for minimizing risks and complying with safety regulations.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is essential to handle this compound with the appropriate safety measures. Based on available safety data, this compound should be treated as a potentially hazardous chemical.
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory when handling this compound.
| PPE Component | Specifications |
| Gloves | Chemical-resistant nitrile gloves. Inspect for any damage before use. |
| Eye Protection | Tightly fitting safety goggles or a face shield. |
| Lab Coat | Standard laboratory coat to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, use a NIOSH-approved respirator. |
In the event of a spill, the area should be secured. Spilled material should be collected using appropriate absorbent materials and placed in a sealed container for hazardous waste disposal.[1] The area should then be decontaminated.
Step-by-Step Disposal Procedures
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1]
1. Unused or Expired this compound (Solid Waste):
-
Classification: Unused or expired solid this compound is considered bulk chemical waste.
-
Containment: The original container should be used if it is intact and can be securely sealed. If not, transfer the waste to a new, compatible, and clearly labeled container. The label should read "Hazardous Waste: this compound".
-
Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal service.
2. Contaminated Labware and Debris (Solid Waste):
-
Classification: Items with residual contamination, such as used vials, pipette tips, gloves, and bench paper, are considered trace chemical waste.
-
Containment: Place these items in a designated, puncture-resistant container that is clearly labeled "Hazardous Chemical Waste".
-
Disposal: These containers should be collected by your institution's EH&S for proper disposal, which is typically incineration.
3. Liquid Waste Containing this compound:
-
Classification: Aqueous or solvent-based solutions containing this compound are classified as hazardous liquid waste.
-
Containment: Collect all liquid waste in a sealed, leak-proof, and chemically compatible container. The container must be clearly labeled with the contents, including the approximate concentration of this compound and any other solvents, and marked as "Hazardous Waste".
-
Disposal: Arrange for pickup by your institution's EH&S department. Do not pour any solution containing this compound down the drain.[1]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Signaling Pathway Considerations in Research
While not directly related to disposal, researchers working with this compound may be investigating its effects on cellular signaling. Adenosine analogs are known to interact with various signaling pathways. A generalized representation of a signaling cascade that could be influenced by such a compound is provided below.
By adhering to these detailed disposal procedures, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and contribute to environmental stewardship.
References
Essential Safety and Operational Guidance for Handling 8-(Methylamino)adenosine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 8-(Methylamino)adenosine. The following procedures are based on best practices for handling nucleoside analogs and should be implemented to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Due to the nature of this compound as a nucleoside analog, which can potentially interfere with biological processes, a comprehensive approach to personal protection is essential. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles conforming to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][2] | To prevent eye contact with the powder or solutions, which could cause irritation.[3] |
| Skin Protection | Wear chemical-impermeable gloves (e.g., nitrile) and a lab coat.[1][4] Ensure gloves are inspected before use and changed regularly, especially if contaminated.[2] | To avoid skin contact, which may cause irritation.[3] |
| Respiratory Protection | Use a respirator if ventilation is inadequate or if there is a risk of dust formation.[2][4] A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[2] | To prevent inhalation of the powder, which can cause respiratory irritation.[3] |
Operational Handling and Storage Plan
Safe handling and proper storage are critical to minimize exposure and maintain the integrity of this compound.
2.1. Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[2][5]
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[5][6] Wash hands thoroughly after handling the compound.[1][5]
-
Preventing Inhalation and Contact: Avoid the formation of dust and aerosols.[2][4] Avoid contact with skin, eyes, and clothing.[1][4][5]
2.2. Storage
-
Conditions: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]
-
Incompatibilities: Keep away from strong oxidizing agents.[1]
Emergency and Disposal Plan
A clear plan for emergencies and waste disposal is mandatory for a safe laboratory.
3.1. First-Aid Measures
| Exposure Route | Immediate Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[2][4] Consult a doctor if irritation persists.[4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes.[2][4] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting.[2][4] Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[2][4] |
3.2. Accidental Release Measures
-
Containment: Evacuate the area and ensure adequate ventilation.[2][4] Prevent the powder from entering drains.[2][4]
-
Cleanup: Wear appropriate PPE.[4] Carefully sweep up the spilled solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[1][4]
3.3. Disposal
-
Waste: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.
Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
